(R)-AMG-193
Description
Structure
3D Structure
Propriétés
Numéro CAS |
2790567-82-5 |
|---|---|
Formule moléculaire |
C22H19F3N4O3 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridin-8-yl)-[(3S)-3-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
InChI |
InChI=1S/C22H19F3N4O3/c23-22(24,25)13-3-1-12(2-4-13)19-11-31-6-5-29(19)21(30)17-7-14-15-9-32-10-16(15)20(26)28-18(14)8-27-17/h1-4,7-8,19H,5-6,9-11H2,(H2,26,28)/t19-/m1/s1 |
Clé InChI |
BFEBTMFPRJPBTK-LJQANCHMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to (R)-AMG-193: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of (R)-AMG-193, a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). This document details the key synthetic strategies, experimental methodologies, and the underlying signaling pathway, offering valuable insights for professionals in drug discovery and development.
Chemical Structure
This compound is the less active enantiomer of the clinically investigated molecule, AMG-193. The biologically active form is the (S)-enantiomer, with the IUPAC name (S)-(4-amino-1,3-dihydrofuro[3,4-c][1][2]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone . For the remainder of this guide, "AMG-193" will refer to the active (S)-enantiomer.
Chemical Formula: C₂₂H₁₉F₃N₄O₃
Molecular Weight: 444.41 g/mol
The structure of AMG-193 is characterized by a central naphthyridine core linked via an amide bond to a chiral morpholine (B109124) moiety substituted with a trifluoromethylphenyl group. A co-crystal structure of AMG-193 in complex with MTA-bound PRMT5:MEP50 has been solved, providing detailed insights into its binding mode (PDB: 9C10).[3]
Caption: Chemical structure of (S)-AMG-193.
Synthesis Pathway
The manufacturing process for AMG-193 employs a convergent synthesis strategy, which involves the preparation of two key intermediates—a chiral morpholine fragment and a naphthyridine core—followed by their coupling to form the final active pharmaceutical ingredient (API).[1][4] This approach allows for efficient and scalable production.[4]
A high-level overview of the synthesis is presented below:
Caption: Convergent synthesis pathway of (S)-AMG-193.
Synthesis of the Chiral Morpholine Fragment
The synthesis of the key chiral morpholine intermediate, referred to as CFAM, is a critical part of the overall process and is achieved in three main steps:
-
Continuous Lithiation: The synthesis begins with the reaction of 4-bromobenzotrifluoride and 3-morpholinone via a continuous lithiation process to generate the intermediate TOMBOC. This flow process offers significant safety and cost advantages over previous magnesium-based syntheses.[5]
-
Deprotection and Cyclization: The TOMBOC intermediate undergoes a deprotection and cyclization sequence to form the imine, CFIM.[5]
-
Biocatalytic Asymmetric Reduction: The prochiral imine (CFIM) is then subjected to a highly enantioselective biocatalytic asymmetric reduction using an imine reductase (IRED) enzyme to yield the desired (S)-chiral morpholine (CFAM).[4][5] This enzymatic step is crucial for establishing the correct stereochemistry of the final molecule. Over 900 kg of the hydrochloride salt of CFAM has been produced with a purity of 100 A%.[5]
Synthesis of the Naphthyridine Core
The naphthyridine core is synthesized through a highly efficient process that utilizes modern catalytic methods:
-
Iridium-Catalyzed C-H Borylation: The synthesis starts with a substituted pyridine which undergoes a selective iridium-catalyzed C-H borylation to introduce a boronic ester group.[1][4]
-
One-Pot Suzuki Coupling and Cyclization: The resulting borylated pyridine is then subjected to a palladium-catalyzed Suzuki coupling followed by a cyclization reaction in a single pot. This one-pot procedure streamlines the synthesis and leads to the formation of the naphthyridine core in an 81% isolated yield and high purity.[1]
Final Amide Coupling
The final step in the synthesis of AMG-193 is the amide coupling of the chiral morpholine fragment (CFAM) and the naphthyridine core. This reaction forms the central amide bond to yield the final drug substance.
Experimental Protocols
Detailed experimental procedures for the synthesis of AMG-193 are provided in the supplementary information of the publication "Development of a Manufacturing Route toward AMG 193, an MTA-Cooperative PRMT5 Inhibitor" in Organic Process Research & Development.[1] The following are summaries of the key experimental protocols.
Table 1: Summary of Key Synthetic Transformations and Yields
| Step | Transformation | Key Reagents/Catalysts | Yield | Purity/Enantiomeric Excess | Reference |
| Chiral Morpholine Synthesis | |||||
| 1 | Continuous Lithiation | 4-bromobenzotrifluoride, 3-morpholinone, n-BuLi | High | High Purity | [5] |
| 2 | Deprotection & Cyclization | - | - | - | [5] |
| 3 | Biocatalytic Asymmetric Reduction | Imine (CFIM), Imine Reductase (IRED) | - | 100 A% (as HCl salt) | [5] |
| Naphthyridine Core Synthesis | |||||
| 4 | Ir-catalyzed C-H Borylation | Substituted pyridine, [Ir(cod)Cl]₂, dtbpy, B₂pin₂ | - | - | [1][4] |
| 5 | Suzuki Coupling & Cyclization | Borylated pyridine, Pd catalyst | 81% (isolated) | 94.4% (w/w) | [1] |
| Final Coupling | |||||
| 6 | Amide Coupling | Chiral morpholine (CFAM), Naphthyridine core | - | High Purity | [1] |
Signaling Pathway and Mechanism of Action
AMG-193 is a first-in-class, orally active, and MTA-cooperative inhibitor of PRMT5.[3] Its mechanism of action is based on the principle of synthetic lethality, specifically targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3]
The MTAP-PRMT5 Synthetic Lethal Interaction:
-
MTAP Deletion: A significant percentage of human cancers have a deletion in the MTAP gene, which is located near the tumor suppressor gene CDKN2A.
-
MTA Accumulation: The absence of the MTAP enzyme leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells.
-
MTA-Cooperative Inhibition of PRMT5: MTA is a natural, weak inhibitor of PRMT5. AMG-193 is designed to preferentially bind to the MTA-bound form of PRMT5, forming a stable ternary complex. This cooperative binding significantly enhances the inhibitory potency of AMG-193 in MTAP-deleted cells.
-
Downstream Effects: The potent and selective inhibition of PRMT5 in these cancer cells leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins. This, in turn, induces DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading to apoptosis of the cancer cells.[3]
Caption: Signaling pathway of AMG-193 in normal versus MTAP-deleted cancer cells.
Key Experimental Workflows
PRMT5 Biochemical Assay
A common method to assess the inhibitory activity of compounds like AMG-193 on PRMT5 is a biochemical assay that measures the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a substrate (e.g., a histone peptide).
Caption: Workflow for a typical PRMT5 biochemical inhibition assay.
Cell Viability Assay
To determine the cytotoxic effects of AMG-193 on cancer cells, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is often employed. This assay quantifies ATP, an indicator of metabolically active cells.
Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.
Quantitative Data
Table 2: Biological Activity of (S)-AMG-193
| Assay | Cell Line/Target | Condition | IC₅₀ / Activity | Reference |
| PRMT5 Inhibition | - | In the presence of MTA | 0.107 µM | [6] |
| Cell Viability | HCT116 (MTAP-deleted) | - | Potent Inhibition | [3] |
| Cell Viability | HCT116 (MTAP-wild-type) | - | Significantly less potent | [3] |
| In Vivo Efficacy | BxPC-3 (pancreatic cancer) xenograft | 100 mg/kg, once daily | 96% Tumor Growth Inhibition | |
| In Vivo Efficacy | U87MG (glioblastoma) xenograft | 100 mg/kg, once daily | 88% Tumor Growth Inhibition |
This technical guide provides a foundational understanding of the chemical structure, synthesis, and mechanism of action of (S)-AMG-193. For more detailed experimental procedures and characterization data, readers are encouraged to consult the primary literature and its supporting information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Development of a Manufacturing Route toward AMG 193, an MTA-Cooperative PRMT5 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Early-Phase Process for Manufacture of AMG 193 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Manufacture of a key intermediate in the synthesis of AMG 193 using continuous manufacturing and biocatalysis - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
(R)-AMG-193: A Deep Dive into MTA-Cooperative Inhibition of PRMT5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-AMG-193, a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound represents a novel targeted therapy for cancers with methylthioadenosine phosphorylase (MTAP)-deleted tumors.
The Rationale for MTA-Cooperative PRMT5 Inhibition
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, cell cycle progression, and DNA damage repair.[1][2] Overexpression of PRMT5 has been implicated in numerous cancers, making it an attractive therapeutic target.[3]
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers.[4][5] MTAP is a key enzyme in the methionine salvage pathway, responsible for the phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA).[6] Deletion of MTAP leads to the accumulation of MTA within cancer cells.[5][7]
MTA is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor for all methyltransferase reactions, including those catalyzed by PRMT5.[5] MTA competes with SAM for binding to PRMT5, acting as a moderately potent and selective endogenous inhibitor of the enzyme.[6][8] This creates a state of partial PRMT5 inhibition, or a "hypomorphic state," specifically in MTAP-deleted cancer cells, rendering them exquisitely vulnerable to further PRMT5 inhibition.[7][9] this compound was designed to exploit this tumor-specific vulnerability by preferentially binding to the PRMT5-MTA complex, leading to potent and selective inhibition in cancer cells with high MTA levels while sparing normal tissues with functional MTAP.[10][11]
Mechanism of this compound MTA-Cooperative Inhibition
This compound is an MTA-cooperative inhibitor, meaning it has a much higher binding affinity for PRMT5 when MTA is bound in the SAM pocket compared to when SAM is bound or when the pocket is empty.[10][12] This cooperativity is the cornerstone of its selectivity for MTAP-deleted cancer cells.
Structural Basis of MTA-Cooperative Inhibition
The crystal structure of the PRMT5:MEP50 complex bound to both MTA and this compound (PDB: 9C10) reveals the molecular basis for this cooperative binding.[9][10] this compound occupies the peptide substrate binding site of the PRMT5 catalytic domain.[7][9] Key interactions that stabilize the ternary complex include:
-
Van der Waals interactions: The amino-heterocycle of this compound makes van der Waals contact with MTA, a key feature of its MTA-cooperative nature.[7][9]
-
Hydrogen bonding: The tricyclic dihydrofuro-naphthyridine core of this compound forms a hydrogen bond with the backbone carbonyl of E435 and the furan (B31954) oxygen forms a hydrogen bond with K333.[7][9] The amide carbonyl of this compound also forms a hydrogen bond with the backbone amide of F580.[7][9]
-
Salt bridge: The amino-heterocyclic moiety of this compound forms a salt bridge with E444.[7][9]
-
π-π stacking: The amino-heterocycle is involved in a displaced π-π stacking interaction between W579 and F327. The terminal trifluoro-phenyl group engages in π-π stacking with F580 and an edge-to-face stack with Y304.[7][9]
These interactions lock the PRMT5 enzyme in an inactive conformation, preventing it from binding its substrate and catalyzing the methylation reaction.
Quantitative Data
The MTA-cooperative nature of this compound has been quantified through various biochemical and cellular assays.
| Parameter | HCT116 MTAP-deleted | HCT116 MTAP WT | Cooperativity (WT IC50 / MTAP-deleted IC50) | Reference |
| Cell Viability IC50 (µM) | 0.107 | > 4 | ~40-46x | [10][13][14] |
| Global SDMA Inhibition IC50 | Not specified | Not specified | >90-100x | [10][13] |
| Parameter | Value | Condition | Reference |
| Binding Affinity (KD) | 3.9 pM | PRMT5-MTA complex | [14] |
| Dissociation Rate (kd) | 1.0E-04 1/s | PRMT5-MTA complex | [10] |
| In vitro Half-life (t1/2) | > 120 minutes (~25 hours) | PRMT5-MTA complex | [10][14] |
| Binding Surface Occupancy | ~70% higher with MTA | vs SAM | [10] |
| Binding Potency | ~60-fold more potent with MTA | vs SAM | [10] |
Downstream Cellular Effects of PRMT5 Inhibition by this compound
Inhibition of PRMT5 by this compound in MTAP-deleted cancer cells leads to a cascade of downstream events, ultimately resulting in anti-tumor activity.
-
Aberrant mRNA Splicing: PRMT5 is known to methylate components of the spliceosome. Inhibition of PRMT5 leads to defects in mRNA splicing.[10][13]
-
DNA Damage: PRMT5 inhibition induces DNA damage, as evidenced by single-cell gel electrophoresis (comet assay).[10]
-
Cell Cycle Arrest: Cells treated with this compound arrest in the G2/M phase of the cell cycle.[10][13]
-
Apoptosis: The culmination of these cellular stresses leads to programmed cell death.[11]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. benchchem.com [benchchem.com]
- 3. Substrate specificity, processivity, and kinetic mechanism of protein arginine methyltransferase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
The Core of Synthetic Lethality: A Technical Guide to PRMT5 Enzymatic Activity in MTAP-Deleted Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in precision oncology, exploiting tumor-specific vulnerabilities to develop highly targeted therapies. A prime example of this approach is the targeting of Protein Arginine Methyltransferase 5 (PRMT5) in cancers harboring a deletion of the Methylthioadenosine Phosphorylase (MTAP) gene. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data underlying the enzymatic activity of PRMT5 in MTAP-deleted cancer cells.
Homozygous deletion of the MTAP gene, often co-deleted with the adjacent tumor suppressor CDKN2A, is a frequent event in various cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2][3] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate.[4] Its absence in cancer cells leads to a significant accumulation of MTA.[2][3][5][6]
PRMT5, a type II arginine methyltransferase, plays a critical role in various cellular processes, including RNA splicing, signal transduction, and transcriptional regulation, by catalyzing the symmetric dimethylation of arginine (SDMA) residues on histone and non-histone proteins.[4][7][8] PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor. The accumulated MTA in MTAP-deleted cells acts as a competitive inhibitor of PRMT5, leading to a state of partial enzymatic inhibition.[2][4][5] This renders these cancer cells exquisitely dependent on the remaining PRMT5 activity for survival, creating a synthetic lethal vulnerability that can be exploited by PRMT5 inhibitors.[1][2][5]
This guide will delve into the biochemical and cellular consequences of this synthetic lethal interaction, providing detailed experimental protocols to investigate this phenomenon and presenting key quantitative data from seminal studies. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this promising therapeutic strategy.
Data Presentation: Quantitative Analysis of PRMT5 Inhibition
The selective inhibition of PRMT5 in MTAP-deleted cancer cells is a cornerstone of this therapeutic approach. The following tables summarize key quantitative data from various studies, highlighting the differential sensitivity of MTAP-deleted versus MTAP-wild-type (WT) cells to PRMT5 inhibitors.
| Cell Line | MTAP Status | Inhibitor | IC50 (SDMA Inhibition) | IC50 / GI50 (Cell Viability) | Fold Selectivity (MTAP-WT / MTAP-deleted) | Reference |
| HCT116 | WT | MRTX1719 | >1000 nM | >1000 nM | >70-fold | [1][2][9] |
| HCT116 | a | MRTX1719 | 8 nM | ~10 nM | [2][9] | |
| HAP1 | WT | TNG908 | >10 µM | >10 µM | >100-fold | [10] |
| HAP1 | -null | TNG908 | 3.5 µM | Not Reported | [10] | |
| MC38/gp100 | WT | GSK3326595 | Not Reported | ~0.2 µM | ~1 | [11] |
| MC38/gp100 | -KO | GSK3326595 | Not Reported | ~0.16 µM | [11] | |
| MC38/gp100 | WT | MRTX1719 | Not Reported | ~3.3 µM | ~2.5 | [11] |
| MC38/gp100 | -KO | MRTX1719 | Not Reported | ~1.3 µM | [11] | |
| NCI-H2452 | a | MTA | 15 µM | Not Reported | Not Applicable | [12] |
| MMB-1 | a | MTA | 20 µM | Not Reported | Not Applicable | [12] |
| IST-Mes2 | a | MTA | 25 µM | Not Reported | Not Applicable | [12] |
| MPP 89 | + | MTA | Not Determinable | Not Reported | Not Applicable | [12] |
| MeT-5A | + | MTA | Not Determinable | Not Reported | Not Applicable | [12] |
Table 1: Cellular Potency of PRMT5 Inhibitors. This table showcases the half-maximal inhibitory concentration (IC50) for symmetric dimethylarginine (SDMA) modification and the half-maximal growth inhibition (GI50) or IC50 for cell viability in isogenic or paired cell lines with different MTAP statuses. The fold selectivity highlights the therapeutic window for targeting MTAP-deleted cancers.
| Tumor Model | MTAP Status | Treatment | Dose | Change in SDMA Levels | Antitumor Activity | Reference |
| Human Tumor Xenografts | Non-expressing | - | - | ~50% reduction vs. MTAP-expressing | Not Applicable | [2] |
| Patient Tumor Biopsies | del | MRTX1719 | 200 mg daily | Near complete reduction | Objective responses observed | [13] |
| MC38/gp100 & B16 | -KO | - | - | Significantly suppressed vs. WT | Increased T cell killing sensitivity |
Table 2: In Vivo and Ex Vivo Pharmacodynamic and Efficacy Data. This table summarizes the impact of MTAP status and PRMT5 inhibition on SDMA levels and antitumor activity in preclinical and clinical settings.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of PRMT5 activity in the context of MTAP deletion. The following section provides step-by-step protocols for key experiments.
Generation of MTAP-Knockout Cell Lines using CRISPR-Cas9
Creating isogenic cell lines is essential for directly comparing the effects of PRMT5 inhibition.
Objective: To generate a stable MTAP-knockout cell line from an MTAP-wild-type parental line.
Materials:
-
MTAP-wild-type cancer cell line (e.g., HCT116)
-
Lentiviral vector encoding Cas9 nuclease and a selectable marker (e.g., puromycin (B1679871) resistance)
-
Lentiviral vector encoding a guide RNA (gRNA) targeting the MTAP gene
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
Single-cell sorting facility or limiting dilution supplies
-
PCR primers flanking the gRNA target site
-
Sanger sequencing service
-
Anti-MTAP antibody for Western blot validation
Protocol:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the MTAP gene into the lentiviral gRNA expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9-expressing lentiviral vector, the MTAP-targeting gRNA vector, and the packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.
-
Selection: Select for transduced cells using puromycin.
-
Single-Cell Cloning: Isolate single cells from the selected population by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones and screen for MTAP knockout by PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of MTAP protein expression in knockout clones by Western blot analysis.
Biochemical PRMT5 Enzymatic Assay (AlphaLISA)
This high-throughput assay quantifies PRMT5 enzymatic activity and the potency of inhibitors.
Objective: To measure the in vitro activity of PRMT5 and determine the IC50 of a test compound.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
5'-methylthioadenosine (MTA) for MTA-cooperative assays
-
PRMT5 inhibitor (test compound)
-
AlphaLISA anti-methyl-Histone H4 Arg 3 (Symmetric) Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA buffer
-
384-well microplate
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PRMT5 inhibitor. Prepare a reaction mixture containing the biotinylated histone H4 peptide substrate and SAM in AlphaLISA buffer. For MTA-cooperative assays, also include MTA at a fixed concentration.
-
Enzyme Reaction: Add the PRMT5/MEP50 enzyme to the wells of the 384-well plate, followed by the addition of the PRMT5 inhibitor dilutions.
-
Initiate Reaction: Add the substrate/SAM mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the AlphaLISA Acceptor beads. Incubate in the dark.
-
Signal Generation: Add the Streptavidin-coated Donor beads and incubate further in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of symmetrically dimethylated substrate.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Symmetric Dimethylarginine (SDMA) Levels
This assay provides a direct measure of PRMT5 activity within cells.
Objective: To assess the in-cell target engagement of a PRMT5 inhibitor by measuring global SDMA levels.
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-symmetric dimethylarginine (SDMA) motif antibody
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed MTAP-deleted and MTAP-WT cells and treat with various concentrations of the PRMT5 inhibitor for a specified time (e.g., 24-72 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-SDMA primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the relative reduction in SDMA levels.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effect of a PRMT5 inhibitor on cancer cells.
Objective: To measure the effect of a PRMT5 inhibitor on the viability and proliferation of MTAP-deleted and MTAP-WT cells.
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines
-
PRMT5 inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or SRB)
-
Plate reader (luminescence, fluorescence, or absorbance)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 or IC50 value by fitting the data to a dose-response curve.
Xenograft Mouse Model of MTAP-Deleted Cancer
In vivo models are crucial for evaluating the efficacy and pharmacodynamics of PRMT5 inhibitors.
Objective: To assess the antitumor activity of a PRMT5 inhibitor in a mouse model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted cancer cell line
-
Matrigel (optional)
-
PRMT5 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for animal dosing (e.g., oral gavage needles)
Protocol:
-
Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the PRMT5 inhibitor and vehicle according to the desired schedule and route (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Body Weight Monitoring: Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used for Western blot analysis of SDMA levels to confirm target engagement in vivo.
-
Data Analysis: Plot the average tumor volume over time for each group to assess antitumor efficacy.
Mandatory Visualizations
Visual representations of the key pathways and experimental processes are provided below to enhance understanding.
Caption: Signaling pathway in MTAP-deleted cancer.
Caption: Experimental workflow for PRMT5 inhibitor evaluation.
Conclusion
The synthetic lethal relationship between PRMT5 and MTAP deletion represents a significant advancement in the development of targeted cancer therapies. The accumulation of MTA in MTAP-deleted cells creates a unique therapeutic window, allowing for the selective inhibition of PRMT5 in cancer cells while sparing normal tissues. This technical guide has provided a detailed overview of the core principles, experimental methodologies, and quantitative data that underpin this promising approach. The provided protocols and visualizations serve as a valuable resource for researchers and drug development professionals working to translate this fundamental biological insight into effective clinical treatments for patients with MTAP-deleted cancers. The continued investigation into the nuances of PRMT5 biology and the development of next-generation MTA-cooperative inhibitors hold great promise for the future of precision oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. PRMT5 silencing selectively affects MTAP‐deleted mesothelioma: In vitro evidence of a novel promising approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Genesis of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of Amgen's AMG 193
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of AMG 193, a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] Developed by Amgen, AMG 193 represents a significant advancement in precision oncology, selectively targeting cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration found in approximately 10-15% of all human cancers.[3][4][5]
The Scientific Rationale: Exploiting a Metabolic Vulnerability
The development of AMG 193 is rooted in the concept of synthetic lethality. The MTAP gene is frequently co-deleted with the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene on chromosome 9p21.[5] MTAP is a key enzyme in the methionine salvage pathway, responsible for recycling methylthioadenosine (MTA). Its absence in cancer cells leads to the accumulation of MTA.[5][6]
This accumulation of MTA creates a unique therapeutic window. MTA is a structural analog of S-adenosyl methionine (SAM), the universal methyl donor for methylation reactions, including those catalyzed by PRMT5.[3][7] PRMT5 is a critical enzyme that symmetrically dimethylates arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, gene expression, DNA damage repair, and cell cycle regulation.[4][8][9] In MTAP-deleted cells, the high concentration of MTA partially inhibits PRMT5, creating a "hypomorphic" state where the cancer cells become exquisitely dependent on the remaining PRMT5 activity for survival.[5][6]
First-generation PRMT5 inhibitors indiscriminately blocked the enzyme in both healthy and cancerous cells, leading to significant toxicities, particularly myelosuppression.[10][11] Amgen scientists hypothesized that a molecule that could preferentially inhibit PRMT5 in the presence of high MTA concentrations—an MTA-cooperative inhibitor—would selectively target MTAP-deleted cancer cells while sparing normal tissues.[1][8]
The Discovery of AMG 193: From Hit to Lead to Clinical Candidate
The journey to discover AMG 193 began with a DNA-encoded library screening to identify hits that cooperatively bind to the PRMT5:MEP50 complex in the presence of MTA.[5][6] Through a meticulous structure-based drug design and optimization process, initial hits were matured.
The process involved enhancing both the potency and the MTA cooperativity of the compounds.[12] This led to the development of AM-9747, an early lead compound suitable for in vivo proof-of-concept studies.[12] Further optimization of the pharmacokinetic profile of AM-9747, focusing on oral bioavailability and other drug-like properties, ultimately yielded AMG 193.[12] The crystal structure of AMG 193 bound to the MTA-PRMT5 complex revealed that it occupies the peptide substrate binding site, providing a clear understanding of its mechanism of action.[5][12]
Preclinical Characterization: Demonstrating Selective and Potent Antitumor Activity
A comprehensive suite of preclinical studies was conducted to evaluate the efficacy and safety of AMG 193.
In Vitro Studies
In vitro experiments demonstrated that AMG 193 preferentially inhibits the viability of MTAP-deleted cancer cell lines across various tumor types, including pancreatic, lung, and lymphoma.[1] The mechanism of action was elucidated, showing that PRMT5 inhibition by AMG 193 induces DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing in MTAP-deleted cells.[1][8][12]
Table 1: In Vitro Potency of AMG 193
| Cell Line | MTAP Status | Viability IC50 (µM) | SDMA IC50 | Selectivity (MTAP-null vs WT) |
| HCT116 | MTAP-deleted | 0.1 | >100-fold | ~40-fold (Viability) |
| HCT116 | Wild-Type | > 4 |
SDMA (symmetric dimethylarginine) is a pharmacodynamic biomarker of PRMT5 activity.[12]
In Vivo Studies
In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers confirmed the potent and selective antitumor activity of AMG 193.[1][8] Oral administration of AMG 193 at well-tolerated doses led to robust tumor growth inhibition.[1] Importantly, these studies also showed that AMG 193 was well-tolerated, with no significant impact on normal hematopoietic cell lineages, a key differentiator from first-generation PRMT5 inhibitors.[1][8]
Table 2: In Vivo Efficacy of AMG 193 in Xenograft Models
| Xenograft Model | Tumor Type | Dose | Tumor Growth Inhibition (%) |
| BxPC-3 | Pancreatic | 100 mg/kg QD | 96 |
| U87MG | Glioblastoma | 100 mg/kg QD | 88 |
Data from selected preclinical studies.[3][7]
Furthermore, preclinical studies demonstrated synergistic effects when AMG 193 was combined with chemotherapies or with the KRAS G12C inhibitor sotorasib.[1][8]
Clinical Development: Translating Preclinical Promise to Patient Benefit
AMG 193 entered clinical development in February 2022, becoming the first MTA-cooperative PRMT5 inhibitor to do so.[12] The ongoing Phase 1/2 study (NCT05094336) is evaluating the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AMG 193 in patients with advanced MTAP-deleted solid tumors.[4][12][13]
Phase 1 Dose-Escalation and Expansion
Initial results from the dose-exploration phase of the study have been encouraging.[2][4] As of May 2024, 80 patients with a variety of MTAP-deleted solid tumors had been treated with AMG 193 at doses ranging from 40 mg to 1600 mg once daily (o.d.) or 600 mg twice daily (b.i.d.).[2] The maximum tolerated dose was determined to be 1200 mg o.d.[2][14]
Table 3: Phase 1 Clinical Trial (NCT05094336) - Patient Demographics and Baseline Characteristics (All Cohorts, n=167)
| Characteristic | Value |
| Median Age (years) | 62.0 (range, 28-83) |
| Male | 50.3% |
| ECOG Performance Status 1 | 62.9% |
| Median Prior Lines of Therapy | 2 (range, 1-9) |
| Stage IV Disease | 85.0% |
| Tumor Types | |
| Pancreatic Ductal Adenocarcinoma | 28.7% |
| Non-Small Cell Lung Cancer (NSCLC) | 17.4% |
| Biliary Tract Cancer | 14.4% |
| Gastric/Esophageal | 4.2% |
| Glioblastoma | 3.0% |
| Other Solid Tumors | 32.3% |
Data as of a 2024 data cutoff.[4]
Safety and Tolerability
AMG 193 has demonstrated a favorable safety profile, with no clinically significant myelosuppression, a common dose-limiting toxicity for non-selective PRMT5 inhibitors.[2][4][11] The most common treatment-related adverse events (TRAEs) were nausea, vomiting, and fatigue, which were mostly low-grade.[2][4]
Table 4: Common Treatment-Related Adverse Events (Dose-Expansion Phase)
| Adverse Event | Any Grade (%) | Grade 3 (%) |
| Nausea | 57.5 | 4.6 |
| Vomiting | 34.5 | 3.4 |
| Fatigue | 25.3 | 1.1 |
Data as of a 2024 data cutoff.[4]
Preliminary Efficacy
Encouraging antitumor activity has been observed across a range of MTAP-deleted solid tumors.[2][4] In patients treated at active and tolerable doses (800 mg o.d., 1200 mg o.d., or 600 mg b.i.d.), the objective response rate (ORR) was 21.4%.[2] Responses were observed in eight different tumor types, including non-small cell lung cancer, pancreatic adenocarcinoma, and biliary tract cancer.[2]
Pharmacodynamic studies confirmed target engagement, with complete inhibition of intratumoral PRMT5 activity observed at doses of 480 mg and higher.[2][4] Reductions in circulating tumor DNA (ctDNA) also correlated with antitumor activity.[4]
Experimental Protocols and Methodologies
A summary of key experimental protocols used in the development of AMG 193 is provided below.
Cell Viability Assays
-
Protocol: Cancer cell lines with and without MTAP deletion were seeded in multi-well plates and treated with a dose range of AMG 193 or DMSO control for 6 days. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Symmetric Dimethylarginine (SDMA) In-Cell Imaging Assay
-
Protocol: Cells were treated with AMG 193 for 3 days, then fixed and permeabilized. Cells were incubated with a primary antibody specific for SDMA, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with a DNA dye.
-
Data Analysis: Images were acquired using a high-content imaging system, and the fluorescence intensity of the SDMA signal was quantified and normalized to the cell number.[1]
Xenograft Studies
-
Protocol: Human cancer cell lines (CDX) or patient-derived tumor fragments (PDX) with MTAP deletion were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified size, mice were randomized to receive vehicle control or AMG 193 orally at various dose levels and schedules.
-
Data Analysis: Tumor volumes were measured regularly, and tumor growth inhibition (TGI) was calculated at the end of the study. Body weight and general health of the animals were monitored to assess tolerability.[1]
Visualizing the Science: Diagrams and Pathways
AMG 193 Mechanism of Action in MTAP-Deleted Cancer Cells
Caption: MTA-cooperative inhibition of PRMT5 by AMG 193 in MTAP-deleted cells.
AMG 193 Drug Discovery and Development Workflow
Caption: The streamlined discovery and development pathway of AMG 193.
Logical Relationship of Key Components for AMG 193's Therapeutic Strategy
Caption: The logical framework underpinning the therapeutic strategy of AMG 193.
Future Directions
The promising early clinical data for AMG 193 has established proof-of-concept for the MTA-cooperative inhibition of PRMT5 as a viable therapeutic strategy for MTAP-deleted cancers.[11] Ongoing and future studies will further define the efficacy of AMG 193 as a monotherapy and in combination with other anticancer agents across a broader range of tumor types.[13] The development of AMG 193 serves as a prime example of how a deep understanding of cancer cell metabolism and genetics can be leveraged to create highly selective and effective targeted therapies.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 4. onclive.com [onclive.com]
- 5. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. aacr.org [aacr.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. researchgate.net [researchgate.net]
(R)-AMG-193: A Technical Guide to Target Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
(R)-AMG-193 is an investigational agent. Its safety and efficacy have not been established by regulatory authorities.)
Introduction
This compound, also known as AMG 193, is a first-in-class, orally bioavailable, and potent small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It exhibits a unique mechanism of action, demonstrating MTA-cooperative binding, which leads to preferential activity in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This technical guide provides an in-depth overview of the target selectivity and binding affinity of this compound, compiling available quantitative data, detailing experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams.
Target Selectivity: MTA-Cooperative Inhibition of PRMT5
The primary target of this compound is PRMT5, a type II protein arginine methyltransferase that plays a critical role in various cellular processes, including RNA splicing, gene expression, and DNA damage repair, through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3]
A key feature of this compound is its MTA-cooperative mechanism of inhibition. In cancer cells with a homozygous deletion of the MTAP gene, the substrate methylthioadenosine (MTA) accumulates.[2] this compound preferentially binds to the PRMT5-MTA complex, forming a stable ternary complex that inhibits the methyltransferase activity of PRMT5.[1][2] This leads to a synthetic lethal interaction, where the combination of MTAP deletion and PRMT5 inhibition is selectively toxic to cancer cells while sparing normal, MTAP-proficient cells.
Cellular Selectivity
The selectivity of this compound for MTAP-deleted cancer cells has been demonstrated across a wide range of cell lines. The Profiling Relative Inhibition Simultaneously in Mixtures (PRISM) platform was utilized to screen over 850 cancer cell lines, confirming that sensitivity to this compound is strongly correlated with MTAP loss.[2]
| Cell Line Context | IC50 (µM) | Fold Selectivity (WT/MTAP-deleted) | Reference |
| HCT116 MTAP-deleted | ~0.040 | ~100x | [2] |
| HCT116 MTAP Wild-Type | > 4 | [2] |
Table 1: Cellular Potency and Selectivity of this compound in Isogenic Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in viability assays, highlighting its potent and selective activity against cancer cells with MTAP deletion.
Binding Affinity and Kinetics
The binding affinity and kinetics of this compound to the PRMT5-MTA complex have been characterized using Surface Plasmon Resonance (SPR). These studies reveal an extremely high affinity and a remarkably slow dissociation rate, contributing to the potent and sustained inhibition of PRMT5 in target cells.[1][2]
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) to PRMT5-MTA | 3.9 pM | SPR Chaser Assay | [1][2] |
| Dissociation Rate (kd) | 7.78 x 10-6 s-1 | SPR Chaser Assay | [1] |
| Binding Half-life (t1/2) | ~25 hours | SPR Chaser Assay | [1] |
| MTA Cooperativity | ~60-fold | SPR | [2] |
Table 2: Binding Affinity and Kinetic Parameters of this compound. This table presents the key quantitative data on the interaction of this compound with its target, the PRMT5-MTA complex. The picomolar binding affinity and long half-life underscore the molecule's high potency.
Experimental Protocols
Surface Plasmon Resonance (SPR) - Chaser Assay
Due to the extremely slow dissociation rate of this compound from the PRMT5-MTA complex, a standard SPR direct binding assay is insufficient to accurately determine the kinetic parameters. Therefore, an SPR chaser assay was employed.[1][2] While the specific, detailed protocol for this compound has not been publicly disclosed, the following methodology, based on similar MTA-cooperative PRMT5 inhibitors, outlines the likely experimental steps.[4][5]
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of this compound to the PRMT5-MTA complex.
Materials:
-
Biacore instrument (e.g., Biacore 8K)
-
Sensor chip (e.g., CM5)
-
Recombinant human PRMT5/MEP50 complex
-
This compound
-
Methylthioadenosine (MTA)
-
S-adenosyl methionine (SAM) for cooperativity assessment
-
A competitive, fast-dissociating "chaser" molecule that binds to the same site as this compound.
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the PRMT5/MEP50 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a saturating concentration of this compound over the sensor surface in the presence of a constant concentration of MTA in the running buffer to allow for the formation of the PRMT5-MTA-(R)-AMG-193 complex.
-
Dissociation Phase & Chaser Injection:
-
Initiate the dissociation phase by flowing running buffer with MTA over the sensor surface.
-
At various time points during the dissociation phase, inject a high concentration of the chaser molecule. The binding of the chaser molecule is inversely proportional to the amount of this compound still bound to the PRMT5-MTA complex.
-
-
Data Analysis:
-
The rate of this compound dissociation (kd) is determined by fitting the chaser binding signal over time to an exponential decay model.
-
The association rate (ka) is determined from the initial binding phase.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
-
MTA Cooperativity: To determine MTA cooperativity, the binding affinity in the presence of MTA is compared to the binding affinity in the presence of SAM.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[6][7]
Objective: To confirm the intracellular binding of this compound to PRMT5.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-deleted)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Anti-PRMT5 antibody
Procedure:
-
Cell Treatment: Treat cultured MTAP-deleted cells with this compound or DMSO for a specified time.
-
Heat Shock: Aliquot the cell suspensions and expose them to a temperature gradient for a fixed duration (e.g., 3 minutes). The specific temperature range would be optimized for PRMT5.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble PRMT5 in each sample by SDS-PAGE and Western blotting using an anti-PRMT5 antibody.
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Cell Line Screening
The PRISM assay enables high-throughput screening of a compound's effect on the viability of hundreds of cancer cell lines simultaneously by labeling each cell line with a unique DNA barcode.[3][8]
Objective: To assess the selective anti-proliferative activity of this compound across a large panel of cancer cell lines with known genomic features, including MTAP status.
Procedure:
-
Cell Pooling: Pools of barcoded cancer cell lines are created.
-
Treatment: The cell line pools are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 5 days).[9]
-
Lysis and Barcode Amplification: Cells are lysed, and the DNA barcodes are amplified via PCR.
-
Barcode Detection: The abundance of each barcode is quantified, typically using a Luminex bead-based platform or next-generation sequencing.[10][11]
-
Data Analysis: The relative abundance of each barcode in the treated samples is compared to vehicle-treated controls to determine the effect of this compound on the viability of each cell line. This data is then correlated with the genomic features of the cell lines to identify biomarkers of sensitivity.
Signaling Pathways and Workflows
Caption: PRMT5 Signaling and this compound Mechanism of Action.
Caption: SPR Chaser Assay Workflow for Kinetic Analysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depmap.org [depmap.org]
- 4. researchgate.net [researchgate.net]
- 5. oncodesign-services.com [oncodesign-services.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. High-throughput identification of genotype-specific cancer vulnerabilities in mixtures of barcoded tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRISM [theprismlab.org]
- 10. researchgate.net [researchgate.net]
- 11. assets.clue.io [assets.clue.io]
Structural Basis for (R)-AMG-193 Interaction with the PRMT5-MTA Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the clinical-stage inhibitor (R)-AMG-193 and the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This document details the molecular basis for the inhibitor's MTA-cooperative mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and illustrates the underlying biological pathways.
Introduction: Targeting PRMT5 in MTAP-Deleted Cancers
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4][5] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][6] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][3]
A significant breakthrough in targeting PRMT5 has been the development of MTA-cooperative inhibitors.[7][8][9] This strategy exploits a common genetic alteration in cancer: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[9][10] MTAP is essential for the salvage of adenine (B156593) and methionine from MTA, a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates to high levels.[10] This accumulated MTA acts as a weak competitive inhibitor of PRMT5 by binding to the S-adenosylmethionine (SAM) binding pocket, creating a hypomorphic state of the enzyme.[8][10] MTA-cooperative inhibitors, such as this compound, are designed to preferentially bind to this PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in cancer cells while sparing healthy cells with functional MTAP.[7][11]
This compound is a potent and orally bioavailable MTA-cooperative PRMT5 inhibitor that has demonstrated significant antitumor activity in preclinical models and has shown promising clinical activity in patients with MTAP-deleted solid tumors.[7][11][12] This guide will now delve into the specific molecular interactions that underpin its mechanism of action.
Structural Basis of the this compound, PRMT5, and MTA Ternary Complex
The co-crystal structure of this compound in a ternary complex with the PRMT5:MEP50 and MTA provides a detailed view of the molecular interactions driving its potent and selective inhibition.[7][8][9] The structure, available under PDB accession code 9C10, was resolved at 2.55 Å.[7][13][14]
This compound binds in the substrate-binding pocket of PRMT5, forming a stable ternary complex with MTA.[7][8][9] Key interactions include:
-
Amino-dihydrofuro-[7][15] naphthyridine Motif: This core part of AMG-193 occupies the substrate-binding pocket.[7]
-
It forms a strong polar interaction with the sidechain of Glu444 .[7][8][9]
-
A hydrogen bond is formed with the backbone carbonyl of Glu435 .[7][8][9]
-
A tight van der Waals interaction occurs between the methylene (B1212753) group of the dihydrofuran ring and the sulfur atom of MTA.[7] The NH2 group of AMG-193 also interacts with the sulfur of MTA.[7]
-
-
Dihydrofuran Ring:
-
This ring participates in a π-π stacking interaction with the sidechains of Trp579 and Phe327 .[7][8]
-
The oxygen atom of the dihydrofuran ring forms a hydrogen bond with the amino side chain of Lys333 .[7][8][9] The binding of AMG-193 repositions Lys333, which normally interacts with the carbonyl terminus of SAM.[7]
-
-
Amide Carbonyl: The amide carbonyl of AMG-193, which is perpendicular to the tricyclic core, forms a hydrogen bond with the backbone amide of Phe580 .[8][9]
-
Terminal Trifluoro-phenyl Group: This group is situated in a hydrophobic pocket at the distal end of the substrate-binding site, engaging in a π-π stack with F580 and an edge-to-face stack with Y304 .[8][9]
These extensive interactions explain the high affinity and slow dissociation rate of this compound from the PRMT5-MTA complex, contributing to its potent inhibitory activity. The cooperative nature of the binding is highlighted by the direct and indirect interactions facilitated by the presence of MTA in the active site.
Quantitative Data
The following tables summarize the key quantitative data for this compound's interaction with the PRMT5-MTA complex and its cellular activity.
Table 1: Binding Affinity and Kinetics of AMG-193 to PRMT5
| Parameter | PRMT5-MTA Complex | PRMT5-SAM Complex | MTA Cooperativity (Fold Difference) | Reference |
| Binding Affinity (KD) | Not directly calculated due to slow dissociation | - | ~60-fold more potent with MTA | [7] |
| Association Rate (ka) | - | - | - | [7] |
| Dissociation Rate (kd) | 1.0 x 10-4 s-1 | - | Extremely slow dissociation with MTA | [7] |
| Half-life (t1/2) | > 120 minutes | < 10 minutes (for a competitor molecule) | - | [7] |
| Binding Occupancy | ~94% | ~25% | - | [7] |
Table 2: Cellular Potency of AMG-193
| Cell Line | MTAP Status | IC50 (µM) | Selectivity (Fold Difference) | Reference |
| HCT116 | Deleted | 0.107 | ~40x | [2][7][10][16][17][18] |
| HCT116 | Wild-Type | > 4 | [10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with the PRMT5-MTA complex.
X-Ray Crystallography of the PRMT5-MTA-AMG-193 Complex
The determination of the three-dimensional structure of the ternary complex is crucial for understanding the molecular interactions.
-
Protein Expression and Purification: The human PRMT5:MEP50 complex is expressed, for instance, in a baculovirus expression system and purified to homogeneity using standard chromatographic techniques.[13]
-
Complex Formation and Crystallization:
-
The purified PRMT5:MEP50 complex is incubated with an excess of MTA and this compound to ensure the formation of the ternary complex.[19]
-
Crystallization is typically achieved using vapor diffusion methods (hanging or sitting drop) by screening a wide range of crystallization conditions (precipitants, buffers, pH, and additives).[20][21]
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[22]
-
The structure is solved by molecular replacement using a previously determined structure of PRMT5 as a search model.[22]
-
The model is then refined, and the ligand (AMG-193 and MTA) is built into the electron density map.[22]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between this compound and PRMT5.[23][24][25][26]
-
Immobilization of PRMT5:
-
Binding Analysis:
-
A running buffer containing either MTA or SAM is flowed over the sensor surface to establish a stable baseline.[7]
-
This compound, at various concentrations, is injected over the surface, and the association is monitored in real-time as a change in response units (RU).[23][25]
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor.[23][25]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[26]
-
For very slow dissociation rates, a chaser molecule may be used to facilitate the measurement of kd.[7]
-
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the cytotoxic effect of this compound on cancer cells.[7]
-
Cell Seeding: Cancer cells (e.g., HCT116 MTAP-deleted and wild-type) are seeded in 96-well plates and allowed to adhere overnight.[8][28]
-
Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 6 days).[16]
-
ATP Measurement:
-
The CellTiter-Glo® reagent is added to each well.[7][8][15] This reagent lyses the cells and contains luciferase and luciferin.
-
The plate is incubated to allow the luminescent signal to stabilize.[8][28]
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[7][8][15]
-
-
Data Analysis: The luminescent signal is normalized to untreated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve.
PRMT5 Symmetric Dimethylation (SDMA) Assay
This assay measures the enzymatic activity of PRMT5 by detecting the symmetric dimethylation of its substrates.
-
Cell Treatment and Lysis: Cells are treated with this compound, and whole-cell lysates are prepared.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with a primary antibody specific for the symmetric dimethylarginine (SDMA) mark.[3][5][29]
-
A loading control (e.g., β-actin) is also probed to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
-
Quantification: The intensity of the SDMA bands is quantified and normalized to the loading control to determine the extent of PRMT5 inhibition.[3]
DNA-Encoded Library (DEL) Screening
The initial discovery of the chemical scaffold for AMG-193 was achieved through DEL screening.[7][20]
-
Library Incubation: A vast library of DNA-encoded small molecules is incubated with the purified PRMT5:MEP50 complex in the presence of MTA.[12][13][16][30]
-
Affinity Selection: The protein-ligand complexes are captured on a solid support (e.g., magnetic beads).[30][31]
-
Washing: Non-binding molecules are removed through a series of washing steps.[30][31]
-
Elution and PCR Amplification: The bound molecules are eluted, and their DNA barcodes are amplified by PCR.[30][31]
-
Sequencing and Hit Identification: The amplified DNA is sequenced to identify the small molecules that bound to the target protein.[31]
-
Off-DNA Resynthesis and Validation: The identified hit compounds are resynthesized without the DNA tag and validated in biochemical and cellular assays.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.
Caption: PRMT5 Signaling Pathway and Mechanism of this compound Action.
Caption: Discovery and Development Workflow for this compound.
Caption: Key Molecular Interactions of this compound within the PRMT5-MTA Complex.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Structural insights into protein arginine symmetric dimethylation by PRMT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. PRMT5- mediated symmetric arginine dimethylation is attenuated by mutant huntingtin and is impaired in Huntington's disease (HD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of RORα Stability through PRMT5-Dependent Symmetric Dimethylation [mdpi.com]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. ch.promega.com [ch.promega.com]
- 9. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. promega.com [promega.com]
- 12. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 13. sptlabtech.com [sptlabtech.com]
- 14. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 16. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 17. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 20. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.iucr.org [journals.iucr.org]
- 22. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 26. scispace.com [scispace.com]
- 27. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scribd.com [scribd.com]
- 29. academic.oup.com [academic.oup.com]
- 30. DECL Selection / Screening Strategies - DNA Encoded Chemical Library [decltechnology.com]
- 31. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
(R)-AMG-193: A Preclinical Technical Guide on the MTA-Cooperative PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-AMG-193 is a first-in-class, orally bioavailable, and potent small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that exhibits a unique mechanism of action. It is an MTA-cooperative inhibitor, meaning it preferentially binds to and inhibits PRMT5 in the presence of methylthioadenosine (MTA).[1][2] This confers a high degree of selectivity for cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common alteration in many cancers.[3][4] In MTAP-deleted tumors, MTA accumulates to high levels, creating a specific cellular environment that AMG-193 exploits to induce synthetic lethality.[3] Preclinical studies have demonstrated robust anti-tumor activity of AMG-193 in a variety of MTAP-deleted cancer models, both in vitro and in vivo.[1][3] The agent has been shown to induce DNA damage, cell cycle arrest, and aberrant mRNA splicing in a selective manner in these cancer cells.[1][4] Furthermore, preclinical models indicate that AMG-193 is well-tolerated and does not exhibit the myelosuppression that has limited the development of previous non-selective PRMT5 inhibitors.[5][6] This whitepaper provides an in-depth overview of the preclinical pharmacology and toxicology of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support further research and development efforts.
Pharmacology
Mechanism of Action
This compound is a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4] PRMT5 plays a critical role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[4]
The key to AMG-193's innovative mechanism lies in its MTA-cooperative binding.[1][2] In normal cells, the enzyme MTAP metabolizes MTA, keeping its intracellular concentrations low.[3] However, in cancer cells with MTAP gene deletion, MTA accumulates.[3] AMG-193 preferentially binds to the PRMT5-MTA complex, forming a stable ternary complex that inhibits the enzymatic activity of PRMT5.[1][2] This leads to a significant reduction in symmetric dimethylarginine (SDMA) levels, a pharmacodynamic biomarker of PRMT5 activity.[1][2] The inhibition of PRMT5 in MTAP-deleted cells results in aberrant mRNA splicing, cell cycle arrest at the G2/M phase, and DNA damage, ultimately leading to selective cancer cell death.[1][4]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various assays, demonstrating its potency and selectivity for MTAP-deleted cancer cells.
| Parameter | Cell Line | MTAP Status | Value | Reference |
| Viability IC50 | HCT116 | Deleted | 0.107 µM | [2] |
| HCT116 | Wild-Type | > 4 µM | [5] | |
| SDMA IC50 | HCT116 | Deleted | 0.0009 µM | [2] |
| HCT116 | Wild-Type | 0.105 µM | [2] | |
| Binding Affinity (Kd) | PRMT5-MTA Complex | N/A | 3.9 pM | [2] |
| MTA Cooperativity | HCT116 (Viability) | N/A | ~40-fold | [3] |
| MTA Cooperativity | HCT116 (SDMA) | N/A | >100-fold | [5] |
Table 1: In Vitro Pharmacology of this compound
In Vivo Pharmacology & Pharmacokinetics
This compound has demonstrated significant anti-tumor activity in various MTAP-deleted cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
| Model | Tumor Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 (CDX) | Pancreatic | 100 | 96% | [3][7] |
| U87MG (CDX) | Glioblastoma | 100 | 88% | [3][7] |
Table 2: In Vivo Efficacy of this compound
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable with a favorable profile.
| Parameter | Species | Value | Reference |
| Clearance | Mouse | 0.061 L/h/kg | [2] |
| Half-life (t1/2) | Mouse | 1.6 h | [2] |
| Bioavailability (%F) | Mouse | 77% | [2] |
| Unbound Fraction (fu, plasma) | Mouse | 0.071 | [2] |
| Rat | 0.099 | [2] | |
| Dog | 0.083 | [2] | |
| Human | 0.108 | [2] |
Table 3: Pharmacokinetic Parameters of this compound
Preclinical Toxicology
Detailed quantitative preclinical toxicology data from Good Laboratory Practice (GLP) compliant studies are not publicly available. However, published preclinical studies consistently report that this compound is well-tolerated in animal models.[1][8] Notably, and in contrast to first-generation, non-selective PRMT5 inhibitors, this compound does not cause significant myelosuppression, such as neutropenia or thrombocytopenia.[6] This improved safety profile is attributed to its MTA-cooperative mechanism, which spares PRMT5 activity in normal tissues with functional MTAP.[4][6] The most commonly reported adverse events in early clinical trials at higher doses were gastrointestinal in nature, including nausea and vomiting.[6][9]
Experimental Protocols
Cell Viability Assay
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
- 3. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacr.org [aacr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-AMG-193: A Deep Dive into Modulated Cellular Pathways for Targeted Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AMG-193 is a clinical-stage, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This targeted therapy is designed to exploit a synthetic lethal relationship in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 10-15% of all human cancers.[3][4] In MTAP-deleted tumors, the substrate MTA accumulates and weakly inhibits PRMT5. This compound capitalizes on this by preferentially binding to the MTA-bound PRMT5, leading to potent and selective inhibition of its methyltransferase activity in cancer cells while sparing normal tissues.[1][3] This targeted approach avoids the dose-limiting hematologic toxicities associated with first-generation, non-selective PRMT5 inhibitors.[5] Preclinical and clinical data have demonstrated that this compound induces robust antitumor activity through the modulation of several key cellular pathways, including cell cycle progression, DNA damage response, and RNA splicing.[1][2][3] This technical guide provides an in-depth overview of these pathways, supported by quantitative data and detailed experimental protocols.
Core Cellular Pathways Modulated by this compound
The primary mechanism of action of this compound is the selective inhibition of PRMT5 in MTAP-deleted cancer cells. This inhibition leads to a cascade of downstream effects that ultimately result in cancer cell death. The major cellular pathways impacted are:
-
Cell Cycle Arrest: this compound treatment leads to a significant arrest in the G2/M phase of the cell cycle and an increase in the sub-G1 population, indicative of apoptosis.[1]
-
DNA Damage Response: Inhibition of PRMT5 by this compound induces DNA damage in cancer cells.[1][6]
-
Alterations in RNA Splicing: PRMT5 is a key regulator of RNA splicing. Its inhibition by this compound leads to widespread changes in mRNA splicing, with a notable increase in intron retention.[1][3][6]
The interplay of these modulated pathways creates a powerful anti-tumor effect in MTAP-deleted cancers.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analog, AM-9747, on various cancer cell lines.
Table 1: Cell Viability (IC50) of AMG-193 in MTAP-WT vs. MTAP-deleted Cell Lines
| Cell Line | Tumor Type | MTAP Status | AMG-193 IC50 (µM) |
| HCT116 | Colorectal Cancer | Wild-Type | >10 |
| HCT116 | Colorectal Cancer | MTAP-deleted | 0.107 |
| DOHH-2 | DLBCL | MTAP-deleted | ~0.1 |
| SU-DHL-4 | DLBCL | Wild-Type | >10 |
| BxPC-3 | Pancreatic Cancer | MTAP-deleted | ~0.1 |
| MIA PaCa-2 | Pancreatic Cancer | Wild-Type | >10 |
| H838 | NSCLC | MTAP-deleted | ~0.1 |
| H522 | NSCLC | Wild-Type | >10 |
Data extracted from dose-response curves presented in Belmontes et al., 2024.[1]
Table 2: Effect of AM-9747 (AMG-193 analog) on Cell Cycle Distribution in HCT116 Isogenic Cell Lines
| Cell Line | Treatment (200 nM AM-9747, 6 days) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| HCT116 MTAP-WT | DMSO | 45 | 35 | 20 | <5 |
| AM-9747 | 42 | 30 | 28 | <5 | |
| HCT116 MTAP-deleted | DMSO | 48 | 32 | 20 | <5 |
| AM-9747 | 30 | 15 | 50 | 5 |
Data estimated from graphical representations in Belmontes et al., 2024.[1]
Table 3: Induction of DNA Damage by AM-9747 (100 nM) in MTAP-deleted Cancer Cells
| Cell Line | Assay | Parameter Measured | Fold Increase vs. Control |
| DOHH-2 | Comet Assay | Comet Tail Length | ~4-fold |
| BxPC-3 | Comet Assay | Comet Tail Length | ~3.5-fold |
Data estimated from graphical representations in Belmontes et al., 2024.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: A generalized workflow for determining cell viability using an MTT assay.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value by plotting the percent viability against the log of the compound concentration.
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Culture and treat cells with this compound as required. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).[7]
RNA Sequencing for Alternative Splicing Analysis
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare RNA sequencing libraries from the extracted RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[8]
-
Alternative Splicing Analysis: Analyze the aligned reads for differential splicing events between this compound-treated and control samples. Tools like rMATS or DEXSeq can be used to identify and quantify events such as exon skipping, alternative 3' or 5' splice sites, and intron retention.[1] The analysis of RNA-seq data from this compound treated cells has shown a significant increase in intron retention events.[3]
-
Conclusion
This compound represents a promising targeted therapy for MTAP-deleted cancers. Its mechanism of action, centered on the selective inhibition of PRMT5 in a specific genomic context, leads to the modulation of critical cellular pathways, including cell cycle control, DNA damage response, and RNA splicing. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and similar targeted agents. The ongoing clinical development of this compound will continue to provide valuable insights into its clinical efficacy and the broader applicability of targeting PRMT5 in oncology.[4][9]
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
- 9. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Biochemical IC50 of (R)-AMG-193
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AMG-193 is a clinical-stage, orally active, and MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This targeted therapy shows promise in the treatment of cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] The absence of MTAP in these cancer cells leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5. This compound preferentially binds to this MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity in tumor cells while sparing normal tissues.[3][4] This application note provides an overview of the signaling pathway, detailed protocols for biochemical assays to determine the half-maximal inhibitory concentration (IC50) of this compound, and a summary of its reported potency.
This compound Signaling Pathway and Mechanism of Action
In normal cells, MTAP metabolizes MTA. However, in MTAP-deleted cancer cells, MTA accumulates and binds to PRMT5, creating a unique drug target. This compound exploits this vulnerability by selectively binding to the MTA-bound PRMT5, thereby inhibiting its function. PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in RNA splicing, gene expression, and DNA damage repair.[5][6] Inhibition of PRMT5 by this compound in MTAP-deleted cells leads to cell cycle arrest, DNA damage, and ultimately, apoptosis.[3]
Quantitative Data Summary
The potency of this compound is significantly enhanced in the presence of MTA, a key feature of its MTA-cooperative mechanism. While specific biochemical IC50 values for this compound are not widely published, cellular assays demonstrate its potent and selective activity in MTAP-deficient environments.
| Compound | Assay Type | Target/Cell Line | Condition | IC50 | Reference |
| This compound | Cellular Viability | MTAP-deficient cells | - | 0.107 µM | [1][2] |
| AM-9934 (precursor) | Biochemical | PRMT5:MEP50 | - MTA | 40 nM | [7] |
| AM-9934 (precursor) | Biochemical | PRMT5:MEP50 | + MTA | 5 nM | [7] |
Experimental Protocols
To accurately determine the biochemical IC50 of an MTA-cooperative inhibitor like this compound, it is crucial to perform the assay in the presence of MTA. Below are detailed protocols for two common non-radiometric biochemical assays suitable for this purpose: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and an AlphaLISA assay.
Experimental Workflow for IC50 Determination
TR-FRET Based PRMT5 Inhibition Assay
This assay measures the methylation of a biotinylated histone H4 peptide substrate by PRMT5. The methylated product is detected by a specific antibody labeled with a fluorescent acceptor, while the biotinylated peptide is captured by streptavidin-conjugated to a fluorescent donor. Methylation brings the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Methylthioadenosine (MTA)
-
This compound
-
TR-FRET Donor: Europium (Eu)-labeled anti-methylated substrate antibody
-
TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., APC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a concentration gradient.
-
Prepare a working solution of PRMT5/MEP50 enzyme in assay buffer.
-
Prepare a stock solution of MTA in a suitable solvent and dilute to the desired final concentration in the assay buffer. A typical concentration to mimic MTAP-deleted cells is in the low micromolar range.
-
Prepare a solution containing the biotinylated histone H4 peptide substrate and SAM in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the this compound serial dilutions to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and buffer only (background).
-
Add 4 µL of the PRMT5/MEP50 enzyme and MTA solution to each well.
-
Pre-incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the MTA-PRMT5 complex.
-
Initiate the enzymatic reaction by adding 4 µL of the substrate/SAM mixture to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of the TR-FRET detection reagent mixture (containing Eu-labeled antibody and streptavidin-conjugated acceptor) diluted in a suitable detection buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
AlphaLISA Based PRMT5 Inhibition Assay
This assay also measures the methylation of a biotinylated substrate. The methylated product is recognized by an antibody conjugated to AlphaLISA acceptor beads. The biotinylated substrate is captured by streptavidin-coated donor beads. Upon methylation, the donor and acceptor beads are brought into proximity, and upon excitation, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Methylthioadenosine (MTA)
-
This compound
-
AlphaLISA Acceptor beads conjugated to an anti-methylated substrate antibody
-
Streptavidin-coated AlphaLISA Donor beads
-
AlphaLISA Assay Buffer (as recommended by the manufacturer)
-
384-well ProxiPlates
-
AlphaLISA-compatible microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer from a DMSO stock.
-
Prepare a working solution of PRMT5/MEP50 enzyme in assay buffer.
-
Prepare a stock solution of MTA and dilute to the desired final concentration in the assay buffer.
-
Prepare a solution of the biotinylated histone H4 peptide substrate and SAM in assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the this compound serial dilutions to the wells of a 384-well ProxiPlate. Include appropriate controls.
-
Add 2.5 µL of the PRMT5/MEP50 enzyme and MTA solution to each well.
-
Pre-incubate for 30-60 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/SAM mixture.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of the AlphaLISA Acceptor beads diluted in buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin-coated Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Plot the AlphaLISA signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a four-parameter logistic fit.
-
Conclusion
The provided protocols offer robust and sensitive methods for determining the biochemical IC50 of this compound. The critical consideration for accurately assessing the potency of this MTA-cooperative inhibitor is the inclusion of MTA in the assay to mimic the intracellular environment of MTAP-deleted cancer cells. These assays are essential tools for the continued research and development of this compound and other targeted therapies for this specific cancer patient population.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Targeting PRMT5 enhances the radiosensitivity of tumor cells grown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Cell-Based Viability Assays of (R)-AMG-193 in MTAP-Deleted Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AMG-193 is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This targeted therapy has shown promising preclinical and clinical activity in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[1][5] MTA, in turn, binds to PRMT5, creating a conformation that this compound preferentially binds to, leading to potent and selective inhibition of PRMT5 in cancer cells with MTAP deletion while sparing normal tissues.[3] This synthetic lethal interaction provides a therapeutic window for treating a variety of solid tumors.[4]
These application notes provide detailed protocols for assessing the viability of MTAP-deleted cancer cell lines in response to treatment with this compound using a common luminescence-based ATP assay, CellTiter-Glo®.
Mechanism of Action: this compound in MTAP-Deleted Cells
In normal cells, MTAP metabolizes MTA, keeping its intracellular concentration low. However, in cancer cells with a homozygous deletion of the MTAP gene, MTA accumulates. This high concentration of MTA leads to partial inhibition of PRMT5. This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the MTA-bound PRMT5 complex. This selective inhibition of the already partially compromised PRMT5 in MTAP-deleted cells leads to a significant reduction in symmetric dimethylarginine (SDMA) levels, a key marker of PRMT5 activity.[3][6] The downstream effects of PRMT5 inhibition include cell cycle arrest, DNA damage, and aberrant mRNA splicing, ultimately resulting in cancer cell death.[3][6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound and its analogs in various MTAP-deleted and wild-type cell lines.
Table 1: Potency and Selectivity of PRMT5 Inhibitors in Isogenic Cell Lines
| Compound | Cell Line | MTAP Status | IC50 (µM) | Selectivity (MTAP WT / MTAP-deleted) |
| This compound | HCT116 | Deleted | 0.1 | ~40x |
| HCT116 | Wild-Type | > 4 | ||
| AM-9747 | HCT116 | Deleted | 0.040 | 21x |
| HCT116 | Wild-Type | Not Specified |
Data compiled from multiple preclinical studies.[1][3][6]
Table 2: Antitumor Activity of this compound in MTAP-deleted Xenograft Models
| Tumor Model | MTAP Status | Treatment and Dose | Tumor Growth Inhibition (%) |
| BxPC-3 (Pancreatic) | Deleted | This compound @ 100 mg/kg QD | 96 |
| U87MG (Glioblastoma) | Deleted | This compound @ 100 mg/kg QD | 88 |
| HCT116 | Deleted | This compound | Dose-dependent |
| HCT116 | Wild-Type | This compound | No inhibition |
Data from in vivo studies demonstrating the selective efficacy of this compound.[1][3]
Experimental Protocols
Cell-Based Viability Assay Using CellTiter-Glo®
This protocol outlines the steps for determining the viability of MTAP-deleted and wild-type cell lines treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[7][8]
Materials:
-
MTAP-deleted and MTAP wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
This compound
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 100 µM.[9]
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit a dose-response curve to the data to determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%).
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to evaluate the efficacy of this compound in MTAP-deleted cancer cell lines. The selective nature of this compound highlights the importance of patient stratification based on MTAP status. The CellTiter-Glo® assay is a robust and straightforward method for determining the cytotoxic effects of this compound and can be readily adapted for high-throughput screening of other potential PRMT5 inhibitors. These application notes serve as a valuable resource for the continued development and characterization of targeted therapies for MTAP-deficient cancers.
References
- 1. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. sophion.com [sophion.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for In Vivo (R)-AMG-193 Studies in MTAP-Deleted Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing methylthioadenosine phosphorylase (MTAP)-deleted cancer xenograft models for the in vivo evaluation of (R)-AMG-193, a potent and selective PRMT5 inhibitor. The protocols outlined below cover cell line selection, xenograft establishment, drug administration, and endpoint analysis, incorporating best practices for robust and reproducible preclinical studies.
Introduction
Homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, occurs in approximately 10-15% of human cancers, including non-small cell lung cancer, pancreatic cancer, glioblastoma, and bladder cancer.[1][2] This genetic alteration leads to the accumulation of the metabolite methylthioadenosine (MTA).[1][3] MTA is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor, and its accumulation results in partial inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[1][3] This creates a synthetic lethal vulnerability, where cancer cells with MTAP deletion are exquisitely sensitive to further inhibition of PRMT5.[4]
This compound is a first-in-class, orally bioavailable, and brain-penetrant MTA-cooperative PRMT5 inhibitor.[1][3] It selectively binds to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal tissues.[2][4] This targeted approach has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[1][5]
This document provides detailed protocols for researchers to establish MTAP-deleted cancer xenograft models and conduct in vivo studies to evaluate the efficacy of this compound.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the dose-dependent anti-tumor activity of this compound in various MTAP-deleted cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Table 1: Efficacy of this compound in MTAP-Deleted CDX Models
| Cell Line | Cancer Type | Mouse Model | This compound Dose (mg/kg, QD, oral) | Tumor Growth Inhibition (TGI) (%) | Citation |
| HCT116 MTAP-/- | Colon Cancer | Nude Mice | 100 | Dose-dependent and statistically significant | [4] |
| BxPC-3 | Pancreatic Cancer | Nude Mice | 100 | 96 | [1][3] |
| U87MG | Glioblastoma | Nude Mice | 100 | 88 | [1][3] |
Table 2: Efficacy of this compound in MTAP-Deleted PDX Models
| PDX Model | Cancer Type | This compound Dose (mg/kg, QD, oral) | Outcome | Citation |
| Pancreatic Cancer | Pancreatic | Dose-dependent | Antitumor activity | [6] |
| Lung Cancer | Lung | Dose-dependent | Antitumor activity | [6] |
| Melanoma | Melanoma | Dose-dependent | Antitumor activity | [6] |
| Esophageal Cancer | Esophageal | Dose-dependent | Antitumor activity | [6] |
Mandatory Visualizations
Signaling Pathway
Caption: MTA-cooperative PRMT5 inhibition by this compound in MTAP-deleted cancer cells.
Experimental Workflow
Caption: Experimental workflow for in vivo this compound efficacy studies.
Experimental Protocols
Cell Line Selection and Preparation
1.1. Cell Line Selection:
-
Select human cancer cell lines with confirmed homozygous deletion of the MTAP gene. Examples include BxPC-3 (pancreatic), U87MG (glioblastoma), and HCT116 MTAP-/- (colon).
-
For non-invasive tumor growth monitoring, it is highly recommended to use cell lines stably expressing a luciferase reporter gene (e.g., firefly luciferase). If not already available, cells can be transduced with a lentiviral vector carrying the luciferase gene.
1.2. Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting for implantation.
1.3. Cell Harvesting and Preparation for Implantation:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Harvest the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix on ice to a final concentration of 1-5 x 10^7 cells/mL. The Matrigel mixture enhances tumor take rate and growth.
-
Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.
Xenograft Model Establishment
2.1. Animal Models:
-
Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, to prevent rejection of human tumor cells.
-
House the animals in a specific pathogen-free environment.
-
All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
2.2. Subcutaneous Xenograft Model:
-
Anesthetize the mouse using isoflurane.
-
Inject 100-200 µL of the cell suspension (containing 1-10 x 10^6 cells) subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.
-
Monitor the mice regularly for tumor growth.
2.3. Orthotopic Xenograft Model (Example: Pancreatic Cancer):
-
Anesthetize the mouse and place it in a supine position.
-
Make a small incision in the abdominal wall to expose the pancreas.
-
Carefully inject 20-50 µL of the cell suspension directly into the pancreas using a 30-gauge needle.
-
Suture the abdominal wall and skin.
-
Provide appropriate post-operative care, including analgesics.
In Vivo this compound Efficacy Study
3.1. Tumor Growth Monitoring:
-
Once tumors are palpable (for subcutaneous models) or detectable by imaging (for orthotopic models), measure tumor volume regularly (e.g., 2-3 times per week).
-
For subcutaneous tumors, use calipers to measure the length and width of the tumor and calculate the volume using the formula: Volume = (width)^2 x length / 2.
-
For orthotopic tumors, use in vivo bioluminescence imaging (BLI).
3.2. Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare this compound in an appropriate vehicle for oral administration.
-
Administer this compound or vehicle to the respective groups daily via oral gavage at the desired dose levels (e.g., 100 mg/kg).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
3.3. In Vivo Bioluminescence Imaging (BLI) Protocol:
-
Administer D-luciferin (150 mg/kg) to the mice via intraperitoneal injection.
-
After 10-15 minutes, anesthetize the mice with isoflurane.
-
Place the mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images.
-
Quantify the bioluminescent signal from the tumor region of interest (ROI).
3.4. Study Endpoints and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or based on other ethical considerations.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic and biomarker analysis.
Pharmacodynamic Analysis: SDMA ELISA
Symmetric dimethylarginine (SDMA) is a product of PRMT5 activity, and its levels can be used as a pharmacodynamic biomarker for PRMT5 inhibition.
4.1. Tumor Tissue Homogenate Preparation:
-
Excise the tumor and snap-freeze it in liquid nitrogen or store it at -80°C.
-
Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4.2. SDMA ELISA Protocol:
-
Use a commercially available SDMA ELISA kit.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, add diluted tumor lysates and standards to the wells of the ELISA plate pre-coated with an anti-SDMA antibody.
-
Incubate the plate, then wash the wells.
-
Add a detection antibody conjugated to horseradish peroxidase (HRP).
-
Incubate and wash the wells again.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of SDMA in the tumor samples based on the standard curve. A reduction in SDMA levels in the this compound treated group compared to the vehicle group indicates target engagement.[4][7]
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tangotx.com [tangotx.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA-seq Analysis of Cells Treated with (R)-AMG-193
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting and analyzing RNA-sequencing (RNA-seq) experiments on cells treated with (R)-AMG-193, a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Introduction
This compound is a clinical-stage therapeutic that exhibits preferential activity in cancer cells harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5 and, in cooperation with this compound, enhances its inhibitory effect.[4][5] This targeted inhibition of PRMT5, a key enzyme that methylates arginine residues on histone and non-histone proteins, disrupts several critical cellular processes, including RNA splicing, gene expression, and DNA damage repair, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][3][6][7] RNA-seq is a powerful tool to elucidate the global transcriptomic changes induced by this compound treatment and to identify biomarkers of response.
Mechanism of Action of this compound
This compound is an MTA-cooperative inhibitor of PRMT5.[1][4] In MTAP-deleted cancer cells, the accumulation of MTA leads to a state of partial PRMT5 inhibition. This compound binds to the PRMT5-MTA complex with high affinity, further suppressing its methyltransferase activity.[1][5] This enhanced inhibition disrupts the symmetric dimethylation of arginine residues on various substrate proteins, including components of the spliceosome.[8][9] The consequences of PRMT5 inhibition are pleiotropic, affecting pre-mRNA splicing, leading to events like intron retention, altering gene expression profiles, and inducing DNA damage and cell cycle arrest, particularly at the G2/M phase.[1][2][10]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Utilize cancer cell lines with and without MTAP deletion to assess the differential effects of this compound. For example, HCT116 MTAP-deleted and HCT116 MTAP wild-type (WT) isogenic pairs are suitable models.[2]
-
Cell Culture: Culture cells in appropriate media and conditions as recommended by the supplier. Maintain cells in a logarithmic growth phase.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations. A vehicle control (DMSO-only) must be included in all experiments.
-
Treatment: Seed cells at an appropriate density to ensure they do not reach confluency during the treatment period. After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Treatment duration can vary, but a 24 to 72-hour incubation is common for assessing changes in gene expression and splicing.[1]
-
Cell Harvesting: Following treatment, wash the cells with ice-cold PBS and harvest them for RNA extraction.
Protocol 2: RNA Isolation and Library Preparation
-
RNA Extraction: Isolate total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA. Use a spectrophotometer (e.g., NanoDrop) to determine the A260/A280 and A260/A230 ratios. Further evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for high-quality RNA-seq libraries.[11]
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves poly(A) mRNA enrichment, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
RNA-seq Data Analysis Workflow
The analysis of RNA-seq data from this compound treated cells involves several computational steps to identify differentially expressed genes and alternative splicing events.
Protocol 3: Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[12]
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.[12]
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[12]
-
Gene Expression Quantification: Generate a count matrix of reads per gene using tools like featureCounts.[12]
-
Differential Gene Expression (DGE) Analysis: Perform DGE analysis to identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control. Packages like DESeq2 or edgeR are commonly used for this purpose.[13][14][15]
-
Alternative Splicing Analysis: Investigate changes in splicing patterns, such as exon skipping, intron retention, and alternative splice site usage. Tools like SplAdder can be used for this analysis.[1]
-
Pathway and Functional Enrichment Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological pathways that are significantly affected by this compound treatment.[16][17][18]
Data Presentation
Quantitative data from RNA-seq experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of Differentially Expressed Genes (DEGs) in HCT116 MTAP-deleted cells treated with this compound (1 µM) for 48 hours.
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value (FDR) |
| CDKN1A | 2.5 | 1.2e-15 | 3.5e-14 |
| GDF15 | 3.1 | 4.5e-12 | 8.2e-11 |
| MDM2 | -1.8 | 6.7e-10 | 9.1e-09 |
| E2F1 | -2.2 | 3.4e-08 | 2.9e-07 |
| CCNB1 | -2.0 | 5.1e-08 | 4.2e-07 |
| ... | ... | ... | ... |
Table 2: Summary of Significant Alternative Splicing Events in HCT116 MTAP-deleted cells treated with this compound (1 µM) for 48 hours.
| Gene Symbol | Splicing Event Type | Chromosome | Start | End | FDR |
| MCL1 | Intron Retention | chr1 | 150581455 | 150581788 | < 0.05 |
| RICTOR | Exon Skipping | chr5 | 69345211 | 69345334 | < 0.05 |
| SRSF2 | Alternative 3' Splice Site | chr17 | 76748533 | 76748650 | < 0.05 |
| U2AF1 | Alternative 5' Splice Site | chr21 | 43011201 | 43011315 | < 0.05 |
| ... | ... | ... | ... | ... | ... |
Table 3: Top Enriched KEGG Pathways from Differentially Expressed Genes.
| KEGG Pathway ID | Pathway Name | p-value | Adjusted p-value (FDR) |
| hsa04110 | Cell Cycle | 2.1e-09 | 5.8e-08 |
| hsa04115 | p53 Signaling Pathway | 3.5e-07 | 7.2e-06 |
| hsa04218 | Cellular Senescence | 1.8e-06 | 2.9e-05 |
| hsa03030 | DNA Replication | 4.2e-05 | 5.1e-04 |
| ... | ... | ... | ... |
Conclusion
The protocols and data analysis workflows outlined in these application notes provide a robust framework for investigating the transcriptomic effects of this compound. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of this novel therapeutic agent, identify potential biomarkers for patient stratification, and explore rational combination strategies to enhance its anti-cancer efficacy.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 5. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibitors on the (myeloma) road - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.genewiz.com [blog.genewiz.com]
- 13. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 14. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 15. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inferring metabolic pathway activity levels from RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
Standard Laboratory Protocols for In Vitro Use of (R)-AMG-193
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AMG-193 is a potent and orally bioavailable MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This compound exhibits a mechanism of synthetic lethality, demonstrating preferential activity in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4][5] MTAP deficiency, present in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[6] this compound selectively binds to the MTA-PRMT5 complex, inhibiting its methyltransferase activity.[3][5] This targeted inhibition in MTAP-deleted cells results in downstream effects including DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to tumor cell death while sparing normal, MTAP-proficient cells.[3][5][7][8][9]
These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its activity and mechanism of action in relevant cancer cell line models.
Mechanism of Action: Signaling Pathway
The selective action of this compound is contingent on the genetic status of MTAP in cancer cells. The signaling pathway diagram below illustrates this MTA-cooperative inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human SDMA(Symmetric dimethylarginine) ELISA Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols for Detecting PRMT5 Substrate Methylation Following (R)-AMG-193 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1] Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target.[1][3] (R)-AMG-193 is a potent and selective, clinical-stage, MTA-cooperative PRMT5 inhibitor that preferentially targets cancer cells with MTAP (methylthioadenosine phosphorylase) deletion.[4][5][6] In MTAP-deleted cancers, the accumulation of MTA leads to partial inhibition of PRMT5, creating a vulnerability that can be exploited by MTA-cooperative inhibitors like this compound.[6] This compound binds to the MTA-PRMT5 complex, leading to potent inhibition of its methyltransferase activity.[4][5]
These application notes provide a detailed protocol for utilizing Western blotting to detect changes in the methylation status of PRMT5 substrates following treatment with this compound. This method is fundamental for assessing the inhibitor's on-target engagement and downstream biological effects.
Principle of the Assay
The protocol is designed to qualitatively and quantitatively assess the levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates in cells treated with this compound compared to a vehicle control. A reduction in the SDMA signal upon treatment indicates successful inhibition of PRMT5 activity. Western blotting utilizes specific primary antibodies to detect total levels of a PRMT5 substrate and a separate antibody to detect the symmetrically dimethylated form of the same substrate. Normalizing the methylated substrate signal to the total substrate signal and a loading control allows for a quantitative comparison of methylation levels.
Data Presentation
The quantitative data generated from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Experimental Conditions
| Parameter | Description |
| Cell Line | e.g., HCT116 MTAP-deleted |
| Treatment | This compound |
| Vehicle Control | e.g., 0.1% DMSO |
| This compound Concentrations | e.g., 0.1 µM, 1 µM, 10 µM |
| Treatment Duration | e.g., 24, 48, 72 hours |
| PRMT5 Substrate of Interest | e.g., SmB/B' |
| Loading Control | e.g., β-actin, GAPDH |
Table 2: Quantification of PRMT5 Substrate Methylation
| Treatment | Concentration | Duration (hr) | Normalized Methylated Substrate Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle | - | 48 | 1.00 | 1.0 |
| This compound | 0.1 µM | 48 | 0.65 | 0.65 |
| This compound | 1 µM | 48 | 0.25 | 0.25 |
| This compound | 10 µM | 48 | 0.05 | 0.05 |
Experimental Protocols
This section provides a detailed methodology for the key experiments.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cancer cell line (e.g., HCT116 MTAP-deleted) in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[7]
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with gentle agitation.[7] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8][9]
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[7] Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9] The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the symmetrically dimethylated substrate of interest (e.g., anti-SDMA) and a separate membrane with the antibody for the total protein of interest, diluted in the blocking buffer. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[9]
-
Stripping and Re-probing (Optional): To detect a loading control on the same membrane, the membrane can be stripped of the previous antibodies and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits PRMT5 in MTAP-deleted cells.
Experimental Workflow Diagram
Caption: Western blot workflow for PRMT5 substrate methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. academic.oup.com [academic.oup.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Genes Synergistic with (R)-AMG-193
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AMG-193 is a first-in-class, orally bioavailable, and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This compound exhibits potent antitumor activity in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4][5] MTAP deletion, frequently co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA), which selectively enhances the binding of this compound to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in cancer cells while sparing normal tissues.[6][7] Inhibition of PRMT5 in MTAP-deleted cancers induces synthetic lethality through mechanisms including DNA damage, cell cycle arrest, and aberrant mRNA splicing.[8][9][10][11]
Identifying genes that act in synergy with this compound can unveil novel combination therapy strategies to enhance its therapeutic efficacy, overcome potential resistance mechanisms, and broaden its applicability. Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful tool for systematically identifying such synthetic lethal interactions. This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 screen to identify genes whose knockout sensitizes MTAP-deleted cancer cells to this compound treatment.
Signaling Pathways and Rationale
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating key cellular processes.[8][9][12] In the context of MTAP-deleted cancers, the inhibition of PRMT5 by this compound disrupts these processes, leading to cancer cell death. The primary mechanisms of action are:
-
Disruption of mRNA Splicing: PRMT5 is essential for the proper function of the spliceosome. Its inhibition leads to widespread intron retention and alternative splicing events, resulting in non-functional proteins and cellular stress.[8][9][11]
-
Induction of DNA Damage and Impairment of DNA Damage Response (DDR): PRMT5 inhibition has been shown to downregulate key DDR genes such as BRCA1/2, RAD51, and ATM, impairing homologous recombination and sensitizing cells to DNA damaging agents.[8][10]
-
Cell Cycle Arrest: Inhibition of PRMT5 leads to cell cycle arrest, often at the G2/M phase.[2]
A CRISPR-Cas9 screen can identify genes in parallel pathways or compensatory mechanisms that, when knocked out, exacerbate the effects of PRMT5 inhibition, leading to a synergistic cytotoxic effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 5. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRMT5 regulates ATF4 transcript splicing and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ideayabio.com [ideayabio.com]
Application Notes and Protocols: Pharmacokinetic Analysis of (R)-AMG-193 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) properties of (R)-AMG-193, a first-in-class, orally bioavailable, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, in various animal models. The included protocols offer standardized procedures for conducting similar preclinical PK studies.
Introduction
This compound is a targeted therapeutic designed to induce synthetic lethality in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in various cancers.[1][2] MTAP deletion leads to the accumulation of MTA, which AMG-193 utilizes to preferentially bind to and inhibit PRMT5 in cancer cells, while sparing normal tissues.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is crucial for predicting its human pharmacokinetics and designing effective clinical trials. This document summarizes key PK parameters and provides detailed experimental methodologies.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the available quantitative pharmacokinetic data for this compound and a precursor compound, AM-9747, in animal models.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dose | Route |
| Clearance (CL) | 0.061 L/h/kg | Mouse | 5 mg/kg | Oral |
| Half-life (t½) | 1.6 h | Mouse | 5 mg/kg | Oral |
| Bioavailability (F) | 77% | Mouse | 5 mg/kg | Oral |
| Data sourced from BioWorld.[3] |
Table 2: Plasma Protein Binding of this compound in Various Species
| Species | Unbound Fraction (%) |
| Human | 10.8% |
| Rat | 9.9% |
| Mouse | 7.1% |
| Dog | 8.3% |
| Data sourced from BioWorld.[3] |
Table 3: Pharmacokinetic Profile of Precursor Compound AM-9747 in Mice
| Parameter | Value | Species |
| Intravenous Clearance | 2.3 L/h/kg | Mouse |
| Bioavailability (%F) | 23% | Mouse |
| AMG-193 was developed from AM-9747 and has an improved pharmacokinetic profile.[4][5][6] |
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound. In MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5. This compound preferentially binds to this MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity. This results in downstream effects including DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[4]
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Experimental Workflow for a Murine Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study of an orally administered compound like this compound in mice.
Caption: Workflow for a typical oral pharmacokinetic study in mice.
Experimental Protocols
The following are detailed protocols for key experiments in the pharmacokinetic analysis of this compound in animal models.
Animal Models and Housing
-
Species: Male CD-1 mice (or other relevant strain), 8-10 weeks old.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Diet: Standard laboratory chow and water available ad libitum, with fasting overnight prior to oral dosing.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
Dosing and Administration
a. Formulation Preparation
-
Oral (PO) Formulation: this compound is suspended in a vehicle suitable for oral administration, such as 0.5% methylcellulose (B11928114) in sterile water. The concentration should be calculated based on the target dose and a standard dosing volume (e.g., 10 mL/kg).
-
Intravenous (IV) Formulation (for bioavailability studies): this compound is dissolved in a vehicle suitable for intravenous injection, such as a mixture of DMSO, PEG400, and saline. The final concentration should be prepared for a low volume injection (e.g., 5 mL/kg).
b. Administration
-
Oral Administration (Oral Gavage):
-
Animals are weighed on the day of dosing to determine the exact volume to be administered.
-
The animal is gently restrained to immobilize the head and align the esophagus.
-
A sterile, ball-tipped gavage needle of appropriate size is attached to a syringe containing the formulation.
-
The needle is carefully inserted into the mouth and passed over the tongue into the esophagus. The compound is then administered slowly.
-
-
Intravenous Administration:
-
The animal is placed in a restraining device to allow access to the tail vein.
-
The tail is warmed under a heat lamp to dilate the vein.
-
The calculated volume of the IV formulation is injected as a bolus into the lateral tail vein using a sterile syringe and needle.
-
Blood Sample Collection and Processing
-
Sampling Time Points: Serial blood samples are collected at predetermined time points.
-
IV Dosing: e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Dosing: e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collection Method:
-
Blood (approximately 50-100 µL per time point) is collected via retro-orbital sinus puncture or from the tail vein.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is carefully transferred to new, labeled tubes.
-
Plasma samples are stored at -80°C until bioanalysis.
-
Bioanalytical Method (LC-MS/MS)
a. Sample Preparation
-
Plasma samples are thawed on ice.
-
Aliquots of plasma (e.g., 50 µL) are transferred to a 96-well plate.
-
An internal standard solution is added to each well.
-
Protein precipitation is performed by adding a solvent such as acetonitrile (B52724).
-
The plate is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new plate for analysis.
b. Instrumentation and Conditions
-
System: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is used for quantification.
-
Chromatography: A suitable C18 column is used for chromatographic separation with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
c. Data Analysis
-
A standard curve is generated by spiking known concentrations of this compound into blank plasma.
-
The concentration of this compound in the study samples is determined by interpolating from the standard curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and F) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by (R)-AMG-193
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AMG-193 is a first-in-class, orally bioavailable, and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] In cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the accumulation of MTA leads to partial inhibition of PRMT5, creating a synthetic lethal vulnerability. This compound exploits this by preferentially binding to the MTA-PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity. A key consequence of PRMT5 inhibition in MTAP-deleted cancer cells is the induction of DNA damage and subsequent cell cycle arrest, primarily at the G2/M phase, ultimately leading to apoptosis and tumor growth inhibition.[1][3][4]
These application notes provide a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Method
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them by flow cytometry, it is possible to distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.
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G2/M phase: Cells have a duplicated (4n) DNA content, having completed DNA replication and are in the G2 or mitosis phase.
Treatment of susceptible cells with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified using this method.
Signaling Pathway of this compound Induced G2/M Arrest
The inhibition of PRMT5 by this compound in MTAP-deleted cancer cells disrupts the methylation of various proteins involved in critical cellular processes, including mRNA splicing and DNA damage repair. This leads to an accumulation of DNA damage, which activates the G2/M checkpoint. Key regulators of the G2/M transition, such as the kinase Wee1 and the phosphatase Cdc25c, control the activity of the Cyclin B1/CDK1 complex. DNA damage-induced signaling can lead to the activation of Wee1 and inactivation of Cdc25c, which results in the inhibitory phosphorylation of CDK1 and prevents entry into mitosis, thus causing a G2/M arrest.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
Troubleshooting & Optimization
(R)-AMG-193 solubility and preparation of stock solutions
This technical support center provides guidance on the solubility and preparation of stock solutions for (R)-AMG-193, a potent and orally active MTA-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound for in vitro use.[1][2][3] It is highly soluble in DMSO, with concentrations of 89 mg/mL to ≥ 100 mg/mL being reported.[1][2][3] For in vivo studies, complex formulations involving DMSO, PEG300, Tween-80, and saline or corn oil are typically used.[1][2]
Q2: Is this compound soluble in aqueous solutions?
A2: No, this compound is reported to be insoluble in water.[3] Therefore, it is not recommended to dissolve it directly in aqueous buffers.
Q3: How should I store the solid compound and its stock solutions?
A3:
-
Solid this compound: Store at -20°C for the long term (up to 3 years).[3][4]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][3]
Q4: My this compound is not dissolving completely. What should I do?
A4: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution.[1] Also, ensure you are using fresh, high-quality DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly impact solubility.[1][3]
Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that solubility can vary slightly between batches.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1] | 225.02 mM[1] | Use of newly opened DMSO is recommended as it is hygroscopic.[1][3] |
| DMSO | 89 mg/mL[2][3] | 200.26 mM[2][3] | |
| Ethanol | 30 mg/mL[3] | ||
| Ethanol | 22 mg/mL[3] | ||
| Water | Insoluble[3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Anhydrous/high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 4.44 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended.
Preparation of a Formulation for In Vivo Oral Administration
This protocol provides an example of how to prepare a formulation of this compound for oral gavage in animal studies. This specific protocol yields a solution of ≥ 5 mg/mL.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL final volume):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[1]
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween-80 and mix again until the solution is clear.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]
-
The final concentration of this formulation will be 5 mg/mL. The mixed solution should be used immediately.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound is insoluble in water. | Ensure the final concentration of DMSO in your aqueous working solution is low enough to maintain solubility, but high enough to keep the compound in solution. A final DMSO concentration of <0.5% is generally recommended for cell-based assays. Perform serial dilutions to determine the optimal final DMSO concentration for your experiment. |
| Cloudy or hazy stock solution | Incomplete dissolution or use of old/wet DMSO. | Use fresh, anhydrous DMSO.[1][3] Try gentle warming or sonication to aid dissolution.[1] If the solution remains cloudy, it may be supersaturated; consider preparing a slightly less concentrated stock. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1][3] Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1][3][4] |
Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound.
References
Identifying and mitigating off-target effects of (R)-AMG-193
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MTA-cooperative PRMT5 inhibitor, (R)-AMG-193.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable, and MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. This compound preferentially binds to the MTA-bound PRMT5, leading to potent inhibition of its methyltransferase activity.[3] This selective inhibition in MTAP-deleted cells induces DNA damage, cell cycle arrest at G2/M, and alterations in mRNA splicing, ultimately leading to tumor cell death while sparing normal, MTAP-wildtype cells.[3]
Q2: What is the reported clinical safety profile of this compound?
Q3: How can I confirm on-target engagement of this compound in my cellular model?
A3: On-target engagement can be confirmed by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as Histone H4 at Arginine 3 (H4R3me2s) or SmD3. A dose-dependent reduction in SDMA levels upon treatment with this compound indicates successful target inhibition. Western blotting is a standard method for this analysis. Clinical studies have confirmed target engagement through the reduction of SDMA.[1]
Q4: I am observing a phenotype in my experiments that is not consistent with the known function of PRMT5. Could this be an off-target effect?
A4: While this compound is designed for high selectivity, unexpected phenotypes could potentially arise from off-target effects. It is also possible that the observed phenotype is a downstream consequence of on-target PRMT5 inhibition that has not been previously characterized. To investigate this, consider performing a rescue experiment by overexpressing a drug-resistant mutant of PRMT5. If the phenotype is reversed, it is likely an on-target effect. If it persists, it may be due to an off-target interaction.
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause 1: High Intracellular ATP Concentrations. Biochemical assays are often performed at low ATP concentrations, which may not reflect the high ATP levels within a cell that can compete with ATP-competitive inhibitors.
-
Troubleshooting Step: While this compound is not an ATP-competitive inhibitor, it's crucial to ensure that assay conditions are as physiologically relevant as possible.
-
Possible Cause 2: Cell Permeability and Efflux. The compound may have poor cell permeability or be a substrate for cellular efflux pumps, leading to a lower intracellular concentration than in a biochemical assay.
-
Troubleshooting Step: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency would suggest it is an efflux pump substrate.
-
Possible Cause 3: Target Expression and Activity. The target protein, PRMT5, may not be expressed at sufficient levels or may be in an inactive state in the chosen cell line.
-
Troubleshooting Step: Verify the expression and activity of PRMT5 in your cell model using Western blotting or mass spectrometry.
Issue 2: Unexpected cellular phenotype observed.
-
Possible Cause: Off-Target Effects. The inhibitor may be interacting with other proteins in the cell, leading to the observed phenotype.
-
Troubleshooting Step 1: Dose-Response Analysis. Use the lowest effective concentration of this compound that shows on-target engagement (i.e., SDMA reduction) to minimize the potential for off-target effects.
-
Troubleshooting Step 2: Use a Structurally Unrelated PRMT5 Inhibitor. If a similar phenotype is observed with a different PRMT5 inhibitor that has a distinct chemical scaffold, it is more likely that the effect is on-target.
-
Troubleshooting Step 3: Off-Target Profiling. To identify potential off-target interactions, consider performing kinome profiling or a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (µM) in MTAP-deleted cells | Selectivity (over MTAP WT) | Reference |
| This compound (AM-9747) | PRMT5 | Cell Viability | 0.040 | 21x | |
| Compound 1 | PRMT5 | Cell Viability | 9.23 | 3.6x | [3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a biophysical method to assess the direct binding of this compound to PRMT5 in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble PRMT5 by Western blotting or other protein detection methods. Ligand binding will increase the thermal stability of the target protein, resulting in more soluble protein at higher temperatures.
Kinome Profiling for Off-Target Identification
This protocol is used to screen this compound against a large panel of kinases to identify potential off-target interactions.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified, active kinases.
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Binding or Activity Assay: The service will typically perform either a binding assay to measure the affinity of the compound for each kinase or an activity assay to measure the inhibition of kinase activity.
-
Data Analysis: The results will be provided as a percentage of inhibition or binding at a specific concentration, or as IC50/Kd values for any significant interactions. This data will reveal the selectivity profile of this compound across the kinome.
Visualizations
Caption: On-Target Pathway of this compound in MTAP-Deleted Cancer Cells.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Logical Workflow for Troubleshooting Unexpected Phenotypes.
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. targetedonc.com [targetedonc.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting inconsistent results in (R)-AMG-193 xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in (R)-AMG-193 xenograft studies. The information is tailored for scientists and drug development professionals working with this novel MTA-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes?
A1: Inconsistent results in this compound xenograft studies can stem from several factors. Key areas to investigate include:
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Tumor Model Heterogeneity:
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MTAP Status Confirmation: this compound's efficacy is critically dependent on the homozygous deletion of the MTAP gene in the cancer cells. It is essential to rigorously validate the MTAP status of your cell line or patient-derived xenograft (PDX) model, as any heterogeneity in the starting population can lead to varied responses. Incomplete MTAP deletion in a portion of the tumor cells can lead to a sub-optimal response.
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Intrinsic Tumor Variability: Even within a confirmed MTAP-deleted model, inherent biological differences between individual tumors can contribute to varied growth rates and drug sensitivity.
-
-
Drug Administration and Formulation:
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Formulation Homogeneity: this compound is typically formulated as a suspension for oral gavage. Ensuring the suspension is uniformly mixed before each dose is critical to prevent variability in the administered concentration.
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Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing and animal stress, which can impact tumor growth. Ensure all personnel are thoroughly trained and consistent in their technique.
-
-
Animal Health and Husbandry:
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Baseline Health: The overall health of the mice can influence tumor engraftment, growth, and drug metabolism. Using healthy, age-matched animals from a reputable supplier is crucial.
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Environmental Stressors: Variations in housing conditions, diet, or light cycles can introduce stress and affect experimental outcomes.
-
Q2: Our this compound treated group shows initial tumor stasis, but then the tumors resume growth. Why might this be happening?
A2: This phenomenon, often termed "tumor escape" or "acquired resistance," can be due to several factors:
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Incomplete Target Inhibition: The dosing regimen (dose and schedule) may not be sufficient to maintain the required level of PRMT5 inhibition to induce sustained tumor regression. It is crucial to perform pharmacodynamic studies to correlate drug exposure with target engagement.
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Emergence of Resistant Clones: The initial tumor population may contain a small sub-population of cells that are intrinsically resistant to this compound. Treatment eliminates the sensitive cells, allowing the resistant clones to proliferate.
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Pharmacokinetic Variability: Differences in drug absorption and metabolism between individual animals can lead to variations in drug exposure, with some animals falling below the therapeutic threshold.
Q3: How can we confirm that this compound is engaging its target in our xenograft model?
A3: Target engagement can be assessed by measuring the levels of symmetric dimethylarginine (SDMA), a downstream biomarker of PRMT5 activity.[1][2]
-
Tumor and Blood Analysis: Collect tumor tissue and blood samples at various time points after treatment.
-
Measurement Techniques: SDMA levels can be quantified using methods such as ELISA or mass spectrometry. A significant reduction in SDMA levels in the treated group compared to the vehicle control group indicates successful target engagement.[1]
Experimental Protocols
Protocol 1: this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice, based on published preclinical studies.[1]
Materials:
-
This compound powder
-
2% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
0.1% Tween® 80 in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, dose, and study duration. Calculate the required mass of this compound.
-
Prepare the Vehicle: Prepare a solution of 2% HPMC with 0.1% Tween® 80 in sterile water.
-
Prepare the Suspension: a. Weigh the calculated amount of this compound powder into a sterile conical tube. b. Add a small volume of the vehicle to the powder to create a paste. This helps to wet the compound and prevent clumping. c. Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for a short period to break up any remaining aggregates.
-
Storage and Use: a. Store the suspension at 4°C, protected from light. b. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure uniformity.
Protocol 2: Subcutaneous Xenograft Model and this compound Treatment
This protocol provides a general framework for establishing a subcutaneous xenograft model using an MTAP-deleted cancer cell line and subsequent treatment with this compound.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-deleted, BxPC-3)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Culture medium and supplements
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Phosphate-buffered saline (PBS)
-
Matrigel® (optional, can improve tumor take-rate)
-
Syringes and needles
-
Calipers for tumor measurement
-
This compound formulation (see Protocol 1)
-
Vehicle control (e.g., 2% HPMC, 0.1% Tween® 80 in water)
Procedure:
-
Cell Culture: Culture the MTAP-deleted cancer cells according to standard protocols. Ensure the cells are in the logarithmic growth phase and have high viability before implantation.
-
Tumor Implantation: a. Harvest and count the cells. Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). b. If using Matrigel®, mix the cell suspension with an equal volume of Matrigel® on ice. c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the animals regularly for tumor formation. b. Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. c. Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Drug Administration: a. Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., 100 mg/kg, once daily). b. Monitor the body weight of the animals regularly as an indicator of toxicity.
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Endpoint Analysis: a. At the end of the study, euthanize the animals and excise the tumors. b. Tumors can be weighed and processed for further analysis, such as pharmacodynamics (SDMA levels), histology, or biomarker analysis.
Data Presentation
Table 1: In Vitro Potency of this compound in MTAP-Deleted vs. MTAP-Wildtype Cells
| Cell Line | MTAP Status | IC50 (µM) | Fold Selectivity |
| HCT116 | Wildtype | > 4 | ~40x |
| HCT116 | Deleted | 0.1 |
Data adapted from preclinical studies.[3]
Table 2: In Vivo Efficacy of this compound in MTAP-Null Xenograft Models
| Xenograft Model | Tumor Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| BxPC-3 | Pancreatic | 100 | 96 |
| U87MG | Glioblastoma | 100 | 88 |
Data adapted from preclinical studies.[4][5]
Visualizations
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 5. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (R)-AMG-193 dosage and treatment schedule in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and treatment schedule of (R)-AMG-193 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an isomer of AMG-193, which is a potent and orally bioavailable MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[4] this compound preferentially binds to the PRMT5-MTA complex, leading to enhanced inhibition of PRMT5 activity.[1][2][3] This selective inhibition in MTAP-deleted cells leads to DNA damage, alternative mRNA splicing, and ultimately, cell cycle arrest and apoptosis.[1][5][6]
Q2: Which cell lines are most likely to be sensitive to this compound?
A2: Cell lines with a homozygous deletion of the MTAP gene are most likely to be sensitive to this compound.[1][4] The sensitivity of a broad panel of cancer cell lines to AMG-193 was shown to strongly correlate with the loss of MTAP copy number.[5] It is crucial to verify the MTAP status of your cell line of interest before starting experiments.
Q3: What is a good starting concentration range for this compound in cell culture?
A3: Based on preclinical data for the closely related AMG-193, a good starting point for a dose-response experiment is a range from 10 nM to 10 µM. The IC50 for AMG-193 in MTAP-deleted HCT116 cells is approximately 0.107 µM (107 nM).[2][3][7] We recommend a logarithmic dilution series to cover a broad range of concentrations.
Q4: What is a typical treatment duration to observe an effect?
A4: The duration of treatment will depend on the specific assay. For target engagement and downstream signaling inhibition (e.g., assessing symmetric dimethylarginine levels), shorter time points (e.g., 6 to 24 hours) may be sufficient. For assessing effects on cell viability and proliferation, longer incubation times of 72 to 120 hours are commonly used. Effects on the cell cycle have been observed after 6 days of treatment in some cell lines.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed after treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line is not MTAP-deleted. | Confirm the MTAP status of your cell line using PCR, western blot for MTAP protein, or by consulting cell line databases. |
| Suboptimal drug concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Insufficient treatment duration. | Extend the treatment duration. We recommend a time-course experiment (e.g., 48, 72, 96, and 120 hours). |
| High serum concentration in media. | High levels of growth factors in fetal bovine serum (FBS) can sometimes mask the effects of the inhibitor. Consider reducing the serum concentration (e.g., to 2-5%) if your cell line can tolerate it. |
| Compound stability and handling. | Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[8] |
Problem 2: Inconsistent results in downstream signaling assays (e.g., Western Blot for SDMA).
| Possible Cause | Troubleshooting Steps |
| Timing of cell lysis. | The effect on downstream signaling can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition. |
| Inefficient cell lysis. | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of your target proteins.[9] |
| Issues with antibody. | Ensure you are using a validated antibody for your target of interest. Optimize antibody concentrations and incubation times. |
| Loading controls. | Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
Experimental Protocols & Data Presentation
Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) group.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a luminescent-based assay that quantifies ATP, which is an indicator of metabolically active cells.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Table 1: Example Concentration Ranges for this compound in Cell Viability Assays
| Cell Line Type | Suggested Concentration Range |
| MTAP-deleted | 10 nM - 10 µM |
| MTAP wild-type | 1 µM - 50 µM |
Western Blot for Symmetric Dimethylarginine (SDMA) Inhibition
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Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10] Incubate with a primary antibody against SDMA overnight at 4°C. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate.
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Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for a loading control like GAPDH.
Cell Cycle Analysis
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Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50 and 5x IC50) for an appropriate duration (e.g., 48 or 72 hours).
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Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
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Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 2: Expected Cell Cycle Effects of this compound in MTAP-deleted Cells [1][5]
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Decrease | Decrease | Increase |
Visualizations
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating Acquired Resistance to (R)-AMG-193
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of acquired resistance to (R)-AMG-193, an MTA-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It functions as an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, which is enriched in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] This targeted inhibition leads to a cascade of cellular events, including DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing, ultimately resulting in the selective killing of MTAP-deleted cancer cells.[1][2]
Q2: What are the known or potential mechanisms of acquired resistance to PRMT5 inhibitors?
While specific mechanisms for this compound are still under investigation, acquired resistance to PRMT5 inhibitors, in general, can arise through several mechanisms:
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Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of PRMT5 inhibition. The PI3K/AKT/mTOR and MAPK signaling pathways have been implicated in resistance to PRMT5 inhibitors.[3]
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Transcriptional Reprogramming: A switch in the transcriptional state of cancer cells can lead to resistance. For instance, the upregulation of the microtubule regulator Stathmin 2 (STMN2) has been associated with resistance to PRMT5 inhibitors in lung adenocarcinoma.[4][5]
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Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of PRMT5 can also confer resistance. The PRMT5/MSI2/c-MYC/BCL-2 axis has been identified as a driver of resistance to PRMT5-targeted therapies in lymphoma.[6]
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Increased Drug Efflux: While not as commonly reported for this class of drugs, cancer cells can upregulate drug efflux pumps to reduce the intracellular concentration of the inhibitor.
Q3: How can I generate cell lines resistant to this compound in the lab?
Acquired resistance can be modeled in vitro by chronically exposing a sensitive, MTAP-deleted cancer cell line to gradually increasing concentrations of this compound. This dose-escalation protocol allows for the selection of a resistant population over time. The resistant phenotype should be confirmed by a significant rightward shift in the IC50 value compared to the parental cell line.[3]
Q4: What are the key biomarkers to monitor when investigating resistance?
Key biomarkers to assess include:
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Symmetric Dimethylarginine (SDMA): As a direct marker of PRMT5 activity, monitoring SDMA levels on known PRMT5 substrates (e.g., SmD3) via Western blot can confirm on-target inhibition and potentially identify resistant clones that have restored PRMT5 activity or bypassed its inhibition.[1]
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Phosphorylated Proteins in Bypass Pathways: Increased phosphorylation of key signaling proteins such as AKT (at Ser473) and mTOR (at Ser2448) can indicate the activation of the PI3K/AKT/mTOR pathway.
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Expression of Resistance-Associated Genes: Monitoring the mRNA and protein levels of genes like STMN2 and MSI2 can help determine if these specific resistance mechanisms are at play.
Troubleshooting Guides
Problem 1: Difficulty in Generating a Resistant Cell Line
| Possible Cause | Troubleshooting Steps |
| Initial drug concentration is too high, leading to excessive cell death. | Start with a concentration at or slightly below the IC50 of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.25-1.5 fold) only after the cells have resumed a stable growth rate. |
| Inconsistent drug exposure. | Ensure consistent and regular media changes with fresh this compound. Maintain a detailed log of the dosing schedule and cell growth characteristics. |
| Cell line is inherently not prone to developing resistance. | Consider using a different sensitive MTAP-deleted cell line. Some cell lines may have a lower propensity to develop resistance. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed. |
Problem 2: No Significant Difference in SDMA Levels Between Sensitive and Resistant Cells
| Possible Cause | Troubleshooting Steps |
| Resistance mechanism is independent of PRMT5 activity restoration. | This is a likely scenario. The resistant cells may have activated a bypass pathway. Proceed to investigate downstream signaling pathways (e.g., PI3K/AKT/mTOR, MAPK). |
| Technical issues with the Western blot. | Optimize the Western blot protocol. Ensure the use of a validated anti-SDMA antibody and appropriate controls. Use a loading control to confirm equal protein loading. |
| Suboptimal drug concentration for the experiment. | Treat both sensitive and resistant cells with a concentration of this compound that effectively inhibits PRMT5 in the sensitive line (e.g., 5x IC50 of the parental line) for a sufficient duration before harvesting lysates. |
Problem 3: Inconsistent Results in Bypass Pathway Analysis (Western Blot)
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions. | Ensure consistent cell density, serum concentration, and passage number for all experiments. Starve cells of serum for a few hours before stimulation (if applicable) to reduce basal pathway activation. |
| Antibody quality and specificity. | Use well-validated antibodies specific for the phosphorylated and total forms of the proteins of interest. Run appropriate positive and negative controls. |
| Timing of lysate collection. | Activation of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after treatment. |
Quantitative Data
The following table provides a template for summarizing quantitative data from experiments investigating acquired resistance to this compound. Please note: The values presented are for illustrative purposes based on findings for other PRMT5 inhibitors and will vary depending on the cell line and experimental conditions.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | p-AKT (Ser473) Level (Fold Change vs. Parental) | p-mTOR (Ser2448) Level (Fold Change vs. Parental) |
| HCT116 MTAP-/- | 15 | 90 | 6.0 | 3.5 | 4.2 |
| MIA PaCa-2 | 25 | 125 | 5.0 | 2.8 | 3.1 |
| A549 MTAP-/- | 50 | 200 | 4.0 | 1.5 | 1.8 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
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Cell Seeding: Plate a sensitive MTAP-deleted cancer cell line at a low density in a T75 flask.
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Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 of the parental line.
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Monitoring and Dose Escalation: Monitor cell growth. When the cells become confluent, passage them and increase the concentration of this compound by approximately 1.5-fold.
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Repeat: Repeat the monitoring and dose escalation steps for several months. A resistant population should emerge that can proliferate in the presence of significantly higher concentrations of the drug.
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Confirmation of Resistance: Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase (typically >3-fold) confirms the resistant phenotype.[3]
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various passages.
Protocol 2: Western Blot for PRMT5 Activity and Bypass Signaling
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Cell Treatment and Lysis: Plate both parental and resistant cells. Treat with this compound at various concentrations and for different durations. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
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SDMA (for PRMT5 activity)
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p-AKT (Ser473)
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Total AKT
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p-mTOR (Ser2448)
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Total mTOR
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A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 3: RNA Sequencing to Identify Upregulated Pathways
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Sample Preparation: Culture parental and resistant cells with and without this compound treatment. Isolate high-quality total RNA from each sample.
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Library Preparation and Sequencing: Prepare RNA-seq libraries and perform sequencing on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cells compared to the parental cells.
-
Pathway Analysis: Use tools such as Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify signaling pathways that are significantly enriched among the differentially expressed genes.[3]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Experimental workflow for investigating acquired resistance to this compound.
Caption: Potential bypass signaling pathways in this compound resistance.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. communities.springernature.com [communities.springernature.com]
How to handle (R)-AMG-193 instability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the MTA-cooperative PRMT5 inhibitor, (R)-AMG-193, with a focus on mitigating potential instability during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: To ensure maximum stability, this compound solid powder should be stored at -20°C or -80°C for long-term storage (up to 3 years).[1][2] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][3] For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[3]
Q2: My this compound solution appears to have a slight color change. Is it still usable?
A2: A color change in your stock or working solution may indicate chemical degradation or oxidation.[4] This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments. We recommend preparing a fresh solution and comparing its appearance and performance in a pilot experiment.
Q3: I'm observing precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[4] To address this, consider the following:
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[4]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing stocks at a slightly lower concentration.[4]
-
Solvent Choice: While DMSO is common, ensure it is of high purity and anhydrous, as moisture can affect solubility and stability.[1]
Q4: How can I minimize the degradation of this compound in my long-term cell culture experiments?
A4: Instability in cell culture media can be a significant issue for small molecules.[5] To mitigate this:
-
Minimize Exposure to Light: this compound should be protected from light.[6] Conduct experiments in low-light conditions and store plates wrapped in foil.
-
pH Considerations: The stability of many compounds is pH-dependent.[4] Ensure the pH of your cell culture media is stable throughout the experiment.
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Media Components: Components in the media, such as certain amino acids or vitamins, could potentially react with the compound.[5] If you suspect instability, you can perform a stability check in a simpler buffer system (e.g., PBS) at 37°C.
-
Serum Proteins: Serum proteins can sometimes stabilize compounds.[5] You can test the stability of this compound in media with and without serum.
-
Fresh Media Changes: For very long-term experiments (multiple days), consider replacing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experimental batches | Compound degradation due to improper storage or handling. Variations in cell culture conditions. Pipetting and handling errors. | Prepare fresh dilutions from a stable stock solution for each experiment.[7] Standardize cell culture protocols, including cell passage number and confluency.[7] Calibrate pipettes regularly and use consistent techniques.[7] |
| Loss of compound activity over the course of a multi-day experiment | Instability of this compound in the experimental medium at 37°C. Cellular metabolism of the compound. | Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). Replenish the medium with fresh compound at regular intervals (e.g., every 24-48 hours). If metabolism is suspected, consider using a higher initial concentration or analyzing for known metabolites. |
| High background signal or unexpected cellular toxicity | Off-target effects of the inhibitor or its degradation products.[7] Solvent toxicity. | Use a structurally unrelated inhibitor targeting the same pathway to confirm on-target effects.[7] Ensure the final concentration of DMSO is low (ideally ≤ 0.1%) and include a solvent-only control.[7] Test the toxicity of a "degraded" sample of this compound (e.g., by exposing it to light and air) to see if degradation products are the cause. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Prepare your complete cell culture medium (with serum and any other additives).
2. Experimental Setup:
-
Spike the cell culture medium with the this compound stock solution to achieve the final working concentration used in your experiments (e.g., 1 µM).
-
Aliquot the medium containing this compound into sterile, low-protein-binding tubes for each time point.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
3. Sample Collection and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot.
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining amount of intact this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Data Presentation
Table 1: Illustrative Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in PBS (pH 7.4) |
| 0 | 100 ± 0 | 100 ± 0 | 100 ± 0 |
| 8 | 95.2 ± 2.1 | 96.1 ± 1.8 | 99.5 ± 0.5 |
| 24 | 85.7 ± 3.5 | 88.3 ± 2.9 | 98.2 ± 0.9 |
| 48 | 72.1 ± 4.2 | 75.9 ± 3.8 | 96.5 ± 1.2 |
| 72 | 58.9 ± 5.1 | 63.4 ± 4.5 | 94.8 ± 1.5 |
This data is for illustrative purposes only and represents a hypothetical stability profile. Actual stability should be determined experimentally.
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Overcoming poor bioavailability of (R)-AMG-193 in oral gavage studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of (R)-AMG-193 in oral gavage studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It is under investigation for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[4] In MTAP-deleted cancer cells, the accumulation of MTA leads to a state where the cells become highly dependent on PRMT5 activity for survival. This compound selectively binds to the MTA-PRMT5 complex, leading to potent inhibition of PRMT5's enzymatic activity.[4][5] This selective inhibition induces DNA damage, cell cycle arrest, and ultimately, synthetic lethality in cancer cells while sparing normal, MTAP-expressing cells.[5]
Q2: What are the known physicochemical properties of this compound relevant to oral formulation?
This compound is a hydrophobic molecule with poor aqueous solubility. Key properties are summarized in the table below. Its insolubility in water presents a significant challenge for achieving adequate oral bioavailability.[1]
Q3: Has the oral bioavailability of this compound been characterized in preclinical models?
II. Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 444.41 g/mol | [1] |
| Formula | C₂₂H₁₉F₃N₄O₃ | [1] |
| Solubility | Water: InsolubleDMSO: 89 mg/mLEthanol: 30 mg/mL | [1] |
| Preclinical PK (Mouse) | Dose-proportional plasma exposure observed between 10-100 mg/kg (PO, QD) | [5] |
| Clinical Half-life | 7-13 hours | [4][6] |
III. Troubleshooting Guide: Poor Oral Bioavailability
This guide addresses common issues encountered during the preparation and administration of this compound formulations for oral gavage studies.
Issue 1: Low or Variable Plasma Exposure of this compound
-
Possible Cause 1: Inadequate Formulation
-
This compound is poorly soluble in water. Dosing with a simple aqueous suspension without appropriate suspending agents will likely result in poor and erratic absorption.
-
Solution: Employ a formulation strategy suitable for poorly soluble compounds. Two common starting points are:
-
Aqueous Suspension with Suspending Agents: A common vehicle for hydrophobic compounds is an aqueous solution of carboxymethylcellulose (CMC) with a surfactant like Tween-80. This helps to create a more uniform suspension and improve wettability of the drug particles.
-
Lipid-Based or Co-Solvent Systems: For preclinical studies, dissolving this compound in a small amount of an organic solvent like DMSO and then diluting it in a lipid vehicle such as corn oil can improve solubility and absorption.[1][7]
-
-
-
Possible Cause 2: Non-Homogeneous Suspension
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If using a suspension, the drug particles may settle over time, leading to inconsistent dosing concentrations between animals.
-
Solution: Ensure the suspension is thoroughly mixed (e.g., by vortexing or sonicating) immediately before drawing each dose.[8] The viscosity of the vehicle can also be optimized to slow down sedimentation.
-
-
Possible Cause 3: Improper Gavage Technique
-
Incorrect administration can lead to dosing into the trachea instead of the esophagus, or cause esophageal reflux, resulting in a lower effective dose.
-
Solution: Ensure proper training in oral gavage technique. The animal should be properly restrained, and the gavage needle inserted gently and to the correct depth.[9][10] Observe the animal for any signs of distress during and after the procedure.[9]
-
Issue 2: Formulation Precipitation or Instability
-
Possible Cause 1: Supersaturation and Precipitation
-
When using a co-solvent system (e.g., DMSO/corn oil), the drug may precipitate out of solution upon contact with the aqueous environment of the gastrointestinal tract.
-
Solution: Consider using self-emulsifying drug delivery systems (SEDDS) or solid dispersions, which can help maintain the drug in a solubilized state in vivo.[11][12] For early-stage studies, ensure the prepared formulation is used immediately after preparation.[1][2]
-
-
Possible Cause 2: Temperature Effects
-
The solubility of this compound in some vehicles may be temperature-dependent.
-
Solution: If the formulation has been refrigerated, allow it to return to room temperature and mix thoroughly before administration.[8]
-
Issue 3: High Inter-Animal Variability in Pharmacokinetic Data
-
Possible Cause 1: Inconsistent Dosing
-
As mentioned above, non-homogeneous suspensions or inaccurate volume administration can lead to high variability.
-
Solution: In addition to ensuring a uniform suspension, use calibrated pipettes or syringes for accurate volume measurement. For small volumes, consider using positive displacement pipettes.[8]
-
-
Possible Cause 2: Physiological Differences
-
Factors such as the presence of food in the stomach can significantly affect the absorption of poorly soluble drugs.
-
Solution: Standardize the experimental conditions. Fasting the animals for a few hours before dosing can reduce variability, but ensure this is appropriate for the study design and animal welfare.
-
IV. Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% CMC / 0.1% Tween-80
This protocol is a common starting point for creating a suspension of a hydrophobic compound.
-
Calculate Required Amounts: Determine the desired concentration of this compound and the total volume of formulation needed.
-
Prepare the Vehicle:
-
Add 0.5 g of sodium carboxymethylcellulose (CMC) to approximately 90 mL of sterile water.
-
Stir vigorously with a magnetic stirrer until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
Add 0.1 mL of Tween-80 and stir to mix completely.
-
Bring the final volume to 100 mL with sterile water.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound powder.
-
In a separate small tube, create a paste by adding a small volume of the vehicle to the this compound powder and mixing well.
-
Gradually add the rest of the vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
-
Homogenize: Use a vortex mixer or sonicator to ensure the drug particles are evenly dispersed immediately before each administration.
Protocol 2: Preparation of this compound in 5% DMSO / 95% Corn Oil
This protocol provides a solution formulation that may enhance bioavailability for lipid-soluble compounds.
-
Calculate Required Amounts: Determine the desired concentration of this compound and the total volume needed.
-
Dissolve this compound in DMSO:
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Weigh the required amount of this compound powder.
-
Add the calculated volume of fresh, anhydrous DMSO (5% of the total final volume).
-
Vortex or gently warm to completely dissolve the compound.
-
-
Prepare the Final Formulation:
-
Add the this compound/DMSO solution to the corn oil (95% of the total final volume).
-
Mix thoroughly until a clear, uniform solution is obtained.
-
-
Administration: This formulation should be used immediately after preparation to avoid precipitation.[2]
V. Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing unexpected toxicity of (R)-AMG-193 in animal models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may be encountering unexpected toxicity with the MTA-cooperative PRMT5 inhibitor, AMG 193, in animal models. While published preclinical and clinical data indicate that AMG 193 is generally well-tolerated, this guide addresses potential sources of variability and experimental challenges that could lead to unforeseen adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the established safety profile of AMG 193 in preclinical models?
A1: Published preclinical studies in various human cancer cell line and patient-derived xenograft (PDX) mouse models have shown that AMG 193 induces robust antitumor activity at well-tolerated doses.[1][2] Specifically, these studies reported no observable effects on normal hematopoietic lineages.[1][2] In mice, once-daily oral administration of AMG 193 was well-tolerated with no hematologic perturbations noted.[3]
Q2: What is the mechanism of action for AMG 193 and how does it relate to its selectivity?
A2: AMG 193 is a first-in-class, MTA-cooperative PRMT5 inhibitor.[4] It is not a KRAS inhibitor. Its mechanism relies on the genetic deletion of the MTAP gene, which is common in some cancers.[4][5] This deletion leads to the accumulation of the metabolite methylthioadenosine (MTA).[5] AMG 193 preferentially binds to the PRMT5 enzyme when it is already in a complex with MTA, thus selectively inhibiting its activity in cancer cells with MTAP deletion while sparing normal, MTAP-wildtype cells.[1] This selective action is a key reason for its favorable therapeutic window in published studies.
Q3: Are there any known on-target toxicities associated with PRMT5 inhibition that could be relevant?
Q4: Could the observed toxicity be due to off-target effects of AMG 193?
A4: While the development of AMG 193 focused on improving selectivity, off-target effects are a potential concern for any small molecule inhibitor.[8][9] If you suspect off-target toxicity, it is crucial to determine if the toxicity correlates with the potency of the inhibitor against its intended target, PRMT5.[8] Using a structurally unrelated PRMT5 inhibitor or a less active analog of AMG 193 in your experiments could help differentiate between on-target and off-target effects.[8][10]
Troubleshooting Guide for Unexpected Toxicity
This guide is designed to help you systematically investigate the potential causes of unexpected toxicity in your animal models.
Issue 1: Higher than expected mortality or morbidity in treated animals.
| Possible Cause | Troubleshooting Step |
| Formulation Issues | - Verify the solubility and stability of AMG 193 in your chosen vehicle. Prepare fresh formulations for each experiment. - Ensure the final formulation is at the correct pH and is sterile. - Administer a vehicle-only control group to rule out toxicity from the formulation itself. |
| Dosing Errors | - Double-check all calculations for dose and concentration. - Calibrate all equipment used for weighing the compound and measuring the vehicle. - Ensure accurate and consistent administration of the dose volume for each animal. |
| Animal Model Sensitivity | - Research the specific strain of mice or rats being used for any known sensitivities to small molecule inhibitors. - Consider potential differences in drug metabolism between species or strains. - If possible, test the compound in a different animal model to see if the toxicity is reproducible. |
| Procedural Stress | - Evaluate the administration procedure (e.g., oral gavage, intraperitoneal injection) for potential to cause injury or stress. - Ensure all personnel are properly trained in animal handling and dosing techniques. |
Issue 2: Observable adverse effects not reported in the literature (e.g., severe weight loss, organ-specific toxicity).
| Possible Cause | Troubleshooting Step |
| Exaggerated On-Target Effects | - Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. - Collect blood and tissue samples to measure biomarkers of PRMT5 inhibition (e.g., symmetric dimethylarginine - SDMA) and correlate them with the observed toxicity.[1] |
| Off-Target Pharmacology | - Test a structurally distinct PRMT5 inhibitor to see if it recapitulates the toxicity. - Use a closely related but inactive analog of AMG 193 as a negative control. If the inactive analog is not toxic, it suggests the toxicity is related to the intended pharmacology.[8] |
| Metabolite-Induced Toxicity | - Investigate the metabolic profile of AMG 193 in your animal model. Species-specific metabolites could have their own toxicological profiles. |
| Pathogen Interaction | - Ensure the animal facility is specific-pathogen-free (SPF). An underlying infection could be exacerbated by the treatment. |
Quantitative Data Summary
The following table summarizes the treatment-related adverse events observed in the Phase 1 clinical trial of AMG 193 in human patients. While this is human data, it can provide insights into potential on-target toxicities that might be observed in animal models at high exposure levels.
| Adverse Event | Frequency (Any Grade) |
| Nausea | 48.8% |
| Fatigue | 31.3% |
| Vomiting | 30.0% |
| Data from the first-in-human, multicenter, open-label, phase I study of AMG 193.[6] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a cohort of healthy, age-matched animals (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Divide animals into at least 5 groups (n=3-5 per group): one vehicle control group and four escalating dose groups of AMG 193.
-
Dose Selection: Based on published efficacy studies, start with a dose known to be effective and escalate by a factor of 1.5-2 for each subsequent group.
-
Formulation: Prepare AMG 193 in a suitable vehicle (e.g., 0.5% methylcellulose) and ensure it is a homogenous suspension or solution.
-
Administration: Administer the compound daily via the intended route (e.g., oral gavage) for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical signs of toxicity.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Animal Model and Dosing: Use the same strain of animals as in your efficacy/toxicity studies. Administer a single dose of AMG 193 at a dose level of interest.
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital).
-
PK Analysis: Process blood to plasma and analyze the concentration of AMG 193 using a validated LC-MS/MS method. This will determine key parameters like Cmax, Tmax, and AUC.
-
PD Analysis: In a parallel group of animals, collect tumor and/or relevant tissue samples at the same time points. Analyze these samples for a biomarker of PRMT5 activity, such as the level of symmetric dimethylarginine (SDMA), using methods like western blotting or ELISA.[1]
-
Correlation: Correlate the plasma exposure of AMG 193 with the degree of SDMA inhibition to understand the exposure-response relationship.
Visualizations
Caption: Mechanism of MTA-cooperative inhibition of PRMT5 by AMG 193.
Caption: Experimental workflow for investigating unexpected in vivo toxicity.
Caption: Logical flowchart for troubleshooting potential causes of toxicity.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. youtube.com [youtube.com]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Normalizing variability in high-throughput screens with (R)-AMG-193
Welcome to the technical support center for researchers utilizing (R)-AMG-193 in high-throughput screening (HTS) applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you normalize variability and achieve robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a clinical-stage, orally bioavailable, and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] In normal cells, the enzyme Methylthioadenosine Phosphorylase (MTAP) metabolizes methylthioadenosine (MTA). However, in cancer cells with a deletion of the MTAP gene, MTA accumulates.[4] this compound preferentially binds to the PRMT5-MTA complex, leading to potent inhibition of PRMT5's methyltransferase activity. This selective inhibition in MTAP-deleted cancer cells induces DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to tumor cell death while sparing normal tissues.[1][2][3]
Q2: Why is this compound particularly effective in MTAP-deleted cancers?
The efficacy of this compound is based on a concept called synthetic lethality. MTAP gene deletion, which occurs in approximately 10-15% of cancers, leads to a build-up of MTA.[4] This accumulation of MTA partially inhibits PRMT5, creating a dependency of the cancer cells on the remaining PRMT5 activity for survival. This compound exploits this vulnerability by specifically and potently inhibiting the MTA-bound PRMT5, leading to a synergistic cell-killing effect in these tumors.[4]
Q3: What are the key downstream effects of PRMT5 inhibition by this compound?
PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, regulating various cellular processes. Inhibition of PRMT5 by this compound in MTAP-deleted cells leads to:
-
Reduced Symmetric Dimethylarginine (SDMA) levels: This is a direct biomarker of PRMT5 inhibition.
-
DNA Damage: Inhibition of PRMT5 impairs DNA damage repair pathways.[1][3]
-
Aberrant mRNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome.[1][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Compound precipitation | - Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Use calibrated multichannel pipettes and reverse pipetting for viscous solutions.- Visually inspect the compound stock solution and diluted plates for any signs of precipitation. Consider a brief sonication if necessary. |
| Low potency (high IC50) in MTAP-deleted cell lines | - Incorrect cell line (MTAP status)- Low intracellular MTA levels- Insufficient incubation time- Compound degradation | - Confirm the MTAP-deletion status of your cell line using PCR or Western blot.- Ensure the cell line is known to accumulate sufficient MTA upon MTAP deletion.- Optimize the incubation time with this compound; a longer duration (e.g., 72-96 hours) may be required to observe maximal effects.- Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. |
| High toxicity in MTAP-wildtype (WT) cell lines | - Off-target effects at high concentrations- Non-specific cytotoxicity- Contamination of the compound | - Titrate this compound to a concentration range that demonstrates selectivity for MTAP-deleted cells.- Include a counter-screen with a structurally similar but inactive compound to rule out non-specific effects.- Verify the purity of your this compound stock. |
| Inconsistent Symmetric Dimethylarginine (SDMA) assay results | - Poor antibody quality- Insufficient cell lysis- Variability in protein loading | - Validate the anti-SDMA antibody for specificity and sensitivity.- Optimize the lysis buffer and protocol to ensure complete protein extraction.- Perform a total protein quantification (e.g., BCA assay) and ensure equal loading for Western blotting or ELISA. |
| Drift or trends across an assay plate | - Temperature or CO2 gradients during incubation- Evaporation from wells | - Allow plates to equilibrate to room temperature before adding reagents.- Ensure proper incubator calibration and uniform gas exchange.- Use plate lids and consider sealing plates for long incubation periods. |
Data Presentation
This compound Potency in Different Cell Lines
| Cell Line | MTAP Status | Assay Type | IC50 (µM) |
| HCT116 | Deleted | Viability | ~0.040 |
| HCT116 | Wildtype | Viability | >4.0 |
This table summarizes representative data and actual values may vary depending on experimental conditions.
Experimental Protocols
Key Experiment 1: Cell Viability High-Throughput Screen
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cell lines.
Methodology:
-
Cell Seeding:
-
Culture MTAP-deleted and MTAP-wildtype cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Seed cells in 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in a final volume of 40 µL.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM).
-
Add 10 µL of the diluted compound to the respective wells. Include DMSO-only wells as a negative control.
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
-
Viability Assessment (e.g., using a commercial ATP-based assay):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add 50 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-only controls (100% viability) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent, 0% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Key Experiment 2: Symmetric Dimethylarginine (SDMA) Western Blot
Objective: To confirm the on-target activity of this compound by measuring the reduction in SDMA levels.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
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Image the blot using a chemiluminescence imager.
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Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathway of this compound in MTAP-Deleted Cancer Cells
Caption: Mechanism of action of this compound in MTAP-deleted cells.
Experimental Workflow for a High-Throughput Screen
Caption: A typical high-throughput screening workflow for this compound.
Logical Relationship for Troubleshooting Low Potency
Caption: Troubleshooting logic for low potency of this compound.
References
Technical Support Center: (R)-AMG-193 Treated Cell Cryopreservation
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful cryopreservation of cells treated with (R)-AMG-193, a potent and selective MTA-cooperative PRMT5 inhibitor.
Introduction to this compound
This compound is a clinical-stage small molecule inhibitor that selectively targets protein arginine methyltransferase 5 (PRMT5) in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This targeted inhibition leads to DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately resulting in anti-tumor activity.[1][3] Given its mechanism of action, which impacts fundamental cellular processes, specific considerations are warranted when cryopreserving cells pre-treated with this compound to ensure post-thaw viability and integrity for downstream applications.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Frequently Asked Questions (FAQs)
Q1: Is it advisable to cryopreserve cells immediately after treatment with this compound?
A1: It is generally recommended to allow a recovery period after drug treatment before cryopreservation. Since this compound induces cell cycle arrest and DNA damage, freezing cells at the peak of this stress may lead to reduced post-thaw viability. A drug-free recovery period of 24 hours in fresh culture medium can help cells to initiate repair processes and improve their robustness for freezing. However, the optimal recovery time may be cell-line dependent and should be determined empirically.
Q2: Will this compound interact with the cryoprotectant DMSO?
A2: There is no specific published data on the interaction between this compound and dimethyl sulfoxide (B87167) (DMSO). DMSO is a small, polar aprotic solvent used to prevent ice crystal formation during freezing.[4][5][6] Given the chemical nature of many small molecule inhibitors, a direct chemical reaction is unlikely under standard cryopreservation conditions. However, it is crucial to minimize the exposure time of cells to the DMSO-containing freezing medium at room temperature, as DMSO can be toxic.[7]
Q3: Can I use a serum-free freezing medium for my this compound treated cells?
A3: Yes, serum-free freezing media can be used. These formulations are often chemically defined and can provide better consistency.[2][8] If you are using a serum-free medium for your cell culture, it is advisable to use a compatible serum-free freezing medium to maintain consistency and avoid potential confounding effects from serum components.
Q4: How can I assess the quality of my this compound treated cells after thawing?
A4: Post-thaw quality assessment should include:
-
Viability: Use a trypan blue exclusion assay or a more sensitive fluorescence-based method to determine the percentage of viable cells immediately after thawing and 24 hours post-plating.
-
Attachment Efficiency (for adherent cells): Observe the percentage of cells that have attached to the culture vessel 24 hours after plating.
-
Proliferation Rate: Monitor cell growth over several days to ensure the cells are proliferating as expected.
-
Target Engagement: If necessary, you can perform a Western blot for symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, to confirm that the effect of this compound is maintained post-thaw.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low post-thaw viability (<70%) | 1. Cells were not in a healthy, logarithmic growth phase before treatment and freezing.[1][9] 2. High cellular stress due to recent this compound treatment. 3. Suboptimal freezing rate.[10][11] 4. Incorrect concentration of cryoprotectant (e.g., DMSO). | 1. Ensure cells are >90% viable and in the log phase of growth before initiating treatment. Change the culture medium 24 hours before harvesting. 2. Introduce a 24-hour drug-free recovery period in fresh medium before cryopreservation. 3. Use a controlled-rate freezing container (e.g., Mr. Frosty) to achieve a cooling rate of -1°C/minute.[9] 4. Use a final DMSO concentration of 5-10%. Optimize the concentration for your specific cell line. |
| Cells attach but do not proliferate | 1. The concentration or duration of this compound treatment was cytotoxic. 2. The cells have entered a state of senescence due to drug-induced stress. 3. Low seeding density post-thaw. | 1. Perform a dose-response and time-course experiment to determine the optimal, non-lethal concentration of this compound for your experimental goals. 2. Consider assays for senescence markers (e.g., β-galactosidase staining). 3. Increase the seeding density of thawed cells to encourage proliferation. |
| Loss of this compound effect post-thaw | 1. The drug effect was transient and was lost during the post-thaw recovery and expansion phase. 2. A sub-population of resistant cells has overgrown the culture. | 1. Minimize the time between thawing and your downstream experiment. 2. Re-treat the cells with this compound for a short period after they have recovered from thawing, if your experimental design allows. 3. Analyze the population for markers of resistance if this is a recurring issue. |
| Clumping of cells after thawing | 1. Presence of free DNA from dead cells. 2. Improper resuspension of cells. | 1. Add a small amount of DNase I (e.g., 10-20 µg/mL) to the cell suspension medium after thawing. 2. Gently pipette the cell suspension up and down to break up clumps. Avoid vigorous pipetting which can damage cells. |
Experimental Protocol: Cryopreservation of this compound Treated Cells
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Healthy, log-phase cells treated with this compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Cryopreservation medium (see table below)
-
Sterile cryogenic vials
-
Controlled-rate freezing container
-
-80°C freezer and liquid nitrogen storage
Cryopreservation Media Formulations
| Component | Serum-Containing Medium | Serum-Free Medium |
| Basal Medium | 70% | 80-90% |
| Fetal Bovine Serum (FBS) | 20% | N/A |
| DMSO | 10% | 10% |
| Alternative | 90% FBS, 10% DMSO | Commercially available serum-free freezing medium |
Note: The final concentration of DMSO should be between 5-10%. Always use cell culture grade DMSO.
Workflow Diagram:
Caption: Recommended workflow for cryopreserving this compound treated cells.
Procedure:
-
Cell Preparation:
-
Ensure cells are in the logarithmic growth phase and have a viability of >90% before treatment.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
(Recommended) After treatment, aspirate the drug-containing medium, wash the cells once with PBS, and culture them in fresh, drug-free medium for 24 hours.
-
-
Harvesting:
-
For adherent cells, wash with PBS and detach using a cell dissociation reagent. Neutralize the reagent with medium containing serum. For suspension cells, proceed directly to counting.
-
Transfer the cell suspension to a conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a viable cell count using a hemocytometer and trypan blue.
-
Centrifuge the cell suspension at 150 x g for 5 minutes. Aspirate the supernatant.
-
-
Cryopreservation:
-
Gently resuspend the cell pellet in chilled cryopreservation medium to a final concentration of 2-4 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.
-
Place the vials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This will ensure a cooling rate of approximately -1°C per minute.[9]
-
-
Storage:
-
The next day, transfer the vials to the vapor phase of a liquid nitrogen storage tank for long-term preservation.
-
Thawing Protocol:
-
Rapidly thaw the vial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile hood.
-
Gently transfer the contents to a conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 150 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and plate at the desired density.
-
Change the medium after 24 hours to remove any remaining dead cells and cellular debris.
References
- 1. biocompare.com [biocompare.com]
- 2. Introduction to Cryopreservation Media [cytion.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. medjpps.com [medjpps.com]
- 7. Cell Culture – Why are my cells not attaching or proliferating after thawing? | abm Inc. [info.abmgood.com]
- 8. Cell Freezing Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. stemcell.com [stemcell.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
Validation & Comparative
Validating On-Target Engagement of (R)-AMG-193 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular on-target engagement of (R)-AMG-193, a potent and selective MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows to aid researchers in their evaluation of this compound.
Executive Summary
This compound is a clinical-stage, orally bioavailable small molecule that exhibits a novel mechanism of action by preferentially inhibiting PRMT5 in the presence of methylthioadenosine (MTA).[1][2] This MTA-cooperative inhibition leads to synthetic lethality in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 10-15% of human cancers.[3][4] This guide summarizes the key experimental findings that validate the potent and selective on-target engagement of this compound in cellular models, comparing its performance with other PRMT5 inhibitors where data is available.
Comparative Performance Data
The on-target efficacy of this compound is demonstrated by its potent inhibition of PRMT5's catalytic activity, measured by the reduction of symmetric dimethylarginine (SDMA) levels on substrate proteins, and its selective impact on the viability of MTAP-deleted cancer cells.
| Compound | Target | Cell Line | Assay Type | IC50 (µM) | Selectivity (MTAP WT/null) | Reference |
| This compound | PRMT5 | HCT116 isogenic pair | Cell Viability (CellTiter-Glo) | 0.1 (MTAP-null) | ~40-fold | [5] |
| HCT116 isogenic pair | Cell Viability (CellTiter-Glo) | >4 (MTAP WT) | [5] | |||
| HCT116 isogenic pair | SDMA Levels | - | >100-fold | [5] | ||
| AM-9747 (tool compound) | PRMT5 | HCT116 isogenic pair | Cell Viability (CellTiter-Glo) | - | 46-fold | [2] |
| HCT116 isogenic pair | SDMA Levels | - | 90-fold | [2] | ||
| MRTX1719 | PRMT5 | HCT116 isogenic pair | Cell Viability | - | >70-fold | [6] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition. In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of a PRMT5-MTA complex. This compound preferentially binds to this complex, stabilizing it in an inactive state and potently inhibiting PRMT5's methyltransferase activity.[2][7] This leads to a cascade of downstream effects including altered RNA splicing, cell cycle arrest at G2/M, DNA damage, and ultimately, apoptosis.[1][2][5]
Experimental Workflows and Protocols
Accurate validation of on-target engagement is critical. Below are diagrams and detailed protocols for key cellular assays used to characterize this compound.
Cell Viability Assay
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is indicative of metabolic activity.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions (Promega Corporation).[1][8][9][10][11]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density determined to be in the linear range of the assay for the specific cell line. Culture overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Add the compounds to the appropriate wells and include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6 days), ensuring optimal culture conditions are maintained.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the luminescence values against the compound concentrations and use a non-linear regression model to calculate the IC50 values.
Symmetric Dimethylarginine (SDMA) Quantification
Measuring the levels of SDMA, a product of PRMT5 activity, serves as a direct pharmacodynamic biomarker for target engagement. This can be achieved through various methods, including in-cell western assays and ELISA.
Protocol: In-Cell Western (ICW) for SDMA
This is a general protocol and may require optimization for specific cell lines and antibodies.[12][13][14][15]
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the viability assay.
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking: Block non-specific binding by incubating with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SDMA, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Data Acquisition: After final washes, scan the plate using an appropriate imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity in each well and normalize to a loading control (e.g., a DNA stain or a housekeeping protein).
Protocol: SDMA ELISA
This protocol is a general guideline based on commercially available ELISA kits.[16][17][18][19]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
ELISA Procedure:
-
Add standards and normalized cell lysates to the wells of an SDMA-coated microplate.
-
Follow the kit instructions for the addition of detection antibodies, HRP-conjugates, and substrates.
-
Incubate as specified in the protocol.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of SDMA in the cell lysates.
Conclusion
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. scribd.com [scribd.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. biomol.com [biomol.com]
- 14. products.advansta.com [products.advansta.com]
- 15. licorbio.com [licorbio.com]
- 16. Dog SDMA(Symmetric dimethylarginine) ELISA Kit – AFG Scientific [afgsci.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. biovendor.com [biovendor.com]
- 19. dld-diagnostika.de [dld-diagnostika.de]
A Comparative Guide to Predictive Biomarkers for (R)-AMG-193 Therapeutic Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-AMG-193, an MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, with other PRMT5-targeted therapies. It is designed to offer objective performance comparisons supported by experimental data to aid in the identification of predictive biomarkers for therapeutic response.
Introduction to this compound and PRMT5 Inhibition
This compound is a clinical-stage, orally bioavailable small molecule that selectively inhibits PRMT5 in the presence of methylthioadenosine (MTA).[1][2][3][4] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, DNA damage repair, and cell cycle progression.[3][5][6] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers.[5][6]
The primary predictive biomarker for response to this compound is the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene .[1][2][3][4][7][8][9][10][11] This genetic alteration, present in approximately 10-15% of human cancers, leads to the accumulation of MTA.[1][9][12][13][14] The elevated intracellular MTA concentration creates a selective vulnerability, as this compound preferentially binds to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity in cancer cells while sparing normal tissues.[1][2][3][4][8][9][10] This concept is known as synthetic lethality.
Performance Comparison of PRMT5 Inhibitors
This section compares the preclinical and clinical performance of this compound with other notable PRMT5 inhibitors.
Preclinical Activity
| Compound | Mechanism of Action | Target Selectivity | IC50 in MTAP-deleted Cell Lines | IC50 in MTAP WT Cell Lines | Key Preclinical Findings |
| This compound | MTA-cooperative PRMT5 inhibitor | High for MTAP-deleted cells | ~0.1 µM (HCT116 MTAP-null)[2] | > 4 µM (HCT116 MTAP WT)[2] | Induces DNA damage, G2/M cell cycle arrest, and alternative mRNA splicing in MTAP-deleted cells.[2][3][5] Demonstrates robust anti-tumor activity in MTAP-deleted xenograft models.[1][4] |
| GSK3326595 | Reversible, non-MTA-cooperative PRMT5 inhibitor | Non-selective | 6.2 nM (enzymatic assay)[15][16] | Similar to MTAP-deleted | Induces alternative splicing of MDM4, leading to p53 activation.[17] Limited single-agent efficacy in preclinical models. |
| JNJ-64619178 | Potent, selective, oral PRMT5 inhibitor | Non-selective | 0.14 nM (enzymatic assay)[18] | 0.4-1.9 nM (sensitive lung cancer lines)[19] | Induces widespread RNA splicing changes and shows broad antitumor activity in solid and hematologic models.[19][20] |
| PRT811 | Brain-penetrant PRMT5 inhibitor | Non-selective | Not widely reported | Not widely reported | Shows activity in preclinical models of glioblastoma and uveal melanoma.[2][8][21][22][23] |
Clinical Trial Data
| Compound | Phase of Development | Target Population | Objective Response Rate (ORR) | Key Adverse Events |
| This compound | Phase 1/2 (NCT05094336)[9][24] | Advanced MTAP-deleted solid tumors | 21.4% in efficacy-evaluable patients at active doses[25] | Nausea, fatigue, vomiting (generally low-grade)[26][25] |
| GSK3326595 | Phase 1/2 (METEOR-1; NCT02783300)[20] | Advanced solid tumors and NHL | Modest; 2 PRs in adenoid cystic carcinoma, 1 PR in ER+ breast cancer, 10% ORR in NHL[20] | Hematologic toxicities |
| JNJ-64619178 | Phase 1 (NCT03573310)[20] | Advanced solid tumors and NHL | 5.6% overall; 11.5% in adenoid cystic carcinoma[20][27] | Thrombocytopenia (dose-limiting)[20][27] |
| PRT811 | Phase 1 (NCT04089449)[2][8][21][22][23] | Advanced solid tumors, CNS lymphoma, gliomas | 12.5% in IDH-positive glioma; 10% in splicing mutation-positive uveal melanoma[21] | Nausea, vomiting, fatigue, thrombocytopenia[23] |
Experimental Protocols for Biomarker Identification
Immunohistochemistry (IHC) for MTAP Protein Expression
Objective: To determine the presence or absence of MTAP protein in tumor tissue, which is highly correlated with MTAP gene deletion.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for MTAP (e.g., rabbit anti-MTAP). The optimal antibody concentration and incubation time should be determined through titration.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To quantify the level of symmetric dimethylarginine (a product of PRMT5 activity) in cell lysates as a pharmacodynamic biomarker of PRMT5 inhibition.
Methodology:
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against SDMA.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.[29]
-
Normalization: The membrane is stripped and re-probed with an antibody against a loading control (e.g., GAPDH or β-actin) for normalization.
Cell Viability Assay (CCK-8/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PRMT5 inhibitors in cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the PRMT5 inhibitor for 72-96 hours.
-
Reagent Addition:
-
CCK-8: 10 µL of CCK-8 solution is added to each well and incubated for 1-4 hours.[3][30][31][32]
-
MTT: 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.[30][33]
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.
RNA-Sequencing for Alternative Splicing Analysis
Objective: To identify changes in mRNA splicing patterns induced by PRMT5 inhibition.
Methodology:
-
RNA Extraction and Library Preparation: Total RNA is extracted from cells treated with a PRMT5 inhibitor or vehicle control. RNA quality is assessed, and sequencing libraries are prepared using a stranded mRNA-seq library preparation kit.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis Workflow:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome using a splice-aware aligner such as STAR.
-
Differential Splicing Analysis: Aligned reads are analyzed for differential splicing events (e.g., exon skipping, intron retention) using tools like rMATS, DEXSeq, or MAJIQ.[5][6][17][34][35]
-
Visualization: Splicing events are visualized using tools like Sashimi plots.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Experimental Workflow for Biomarker Discovery
Caption: Workflow for identifying patients likely to respond to this compound.
Logical Comparison of Therapeutic Strategies
Caption: Comparison of predictive biomarkers for different PRMT5 inhibitor strategies.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tangotx.com [tangotx.com]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirati Therapeutics Presents Preclinical Data on Novel Approach to PRMT5 Inhibition that Selectively Targets the PRMT5/MTA Complex in MTAP-Deleted Cancer Models [prnewswire.com]
- 9. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. onclive.com [onclive.com]
- 18. onclive.com [onclive.com]
- 19. Tango Therapeutics Reports Positive TNG462 Clinical Data and Provides Update on PRMT5 Development Program - BioSpace [biospace.com]
- 20. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rna-seqblog.com [rna-seqblog.com]
- 22. PRMT5 function and targeting in cancer [cell-stress.com]
- 23. biospace.com [biospace.com]
- 24. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mirati Therapeutics discovers PRMT5 inhibitors | BioWorld [bioworld.com]
- 26. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. contractpharma.com [contractpharma.com]
- 29. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. precisionmedicineonline.com [precisionmedicineonline.com]
- 32. firstwordpharma.com [firstwordpharma.com]
- 33. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 35. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
A Comparative Analysis of (R)-AMG-193 and Other PRMT5 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with protein arginine methyltransferase 5 (PRMT5) emerging as a promising target. PRMT5 is a critical enzyme involved in various cellular processes, including cell growth, proliferation, and DNA damage repair, making it a key player in tumorigenesis. This guide provides a comprehensive comparison of the efficacy of a novel PRMT5 inhibitor, (R)-AMG-193, with other notable PRMT5 inhibitors in clinical development, supported by preclinical and clinical data.
This compound is a potent and selective, orally bioavailable methylthioadenosine (MTA)-cooperative PRMT5 inhibitor.[1][2] Its mechanism of action is particularly innovative, as it preferentially targets PRMT5 in cancer cells with a specific genetic alteration—the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This synthetic lethality approach aims to enhance tumor cell killing while sparing normal, healthy cells, potentially leading to a wider therapeutic window and reduced toxicity compared to first-generation, non-selective PRMT5 inhibitors.[3]
This guide will delve into the comparative efficacy of this compound against other PRMT5 inhibitors such as GSK3326595, JNJ-64619178, MRTX1719, and TNG462, presenting key preclinical and clinical data in structured tables and visualizing relevant biological pathways.
Preclinical Efficacy: A Head-to-Head Comparison
The preclinical activity of PRMT5 inhibitors is a critical determinant of their potential clinical success. In vitro cell-based assays and in vivo xenograft models provide valuable insights into the potency and selectivity of these compounds.
In Vitro Cellular Activity
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a key metric for assessing the potency of a drug in vitro. The following table summarizes the cellular activity of various PRMT5 inhibitors in cancer cell lines, highlighting the enhanced selectivity of MTA-cooperative inhibitors for MTAP-deleted (MTAP-null) cancer cells.
| Inhibitor | Cancer Cell Line | MTAP Status | IC50 / GI50 (nM) | Reference |
| This compound | HCT116 | MTAP-null | ~100 | [4] |
| HCT116 | MTAP-WT | >4000 | [4] | |
| MRTX1719 | HCT116 | MTAP-null | 1.6 | [5] |
| HCT116 | MTAP-WT | >10,000 | [5] | |
| TNG462 | HAP1 | MTAP-null | 4 | [6] |
| HAP1 | MTAP-WT | 180 (45-fold selectivity) | [6][7] | |
| JNJ-64619178 | NCI-H1048 (Lung Cancer) | Not Specified | 0.14 (IC50) | [8] |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Not Specified | Not Specified | [1] |
Table 1: Comparative in vitro cellular activity of PRMT5 inhibitors. The data illustrates the potent and selective activity of MTA-cooperative inhibitors (this compound, MRTX1719, TNG462) in MTAP-deleted cancer cells.
In Vivo Antitumor Activity
The efficacy of PRMT5 inhibitors in preclinical tumor models is a crucial step in their development. The following table summarizes the in vivo antitumor activity of these inhibitors in various xenograft models.
| Inhibitor | Xenograft Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Patient-Derived Xenograft (PDX) | MTAP-null solid tumors | Oral, once-daily | Robust antitumor activity | [4] |
| JNJ-64619178 | Human Lung & Hematologic Xenografts | SCLC, NSCLC, AML, NHL | 1-10 mg/kg, oral, once-daily | Up to 99% | [9] |
| GSK3326595 | Z-138 Xenograft | Mantle Cell Lymphoma | Intraperitoneal, twice-daily | 39.3% | [1] |
| MRTX1719 | Cell Line & Patient-Derived Xenografts | MTAP-deleted solid tumors | Not Specified | Marked antitumor activity | [5][10] |
| TNG462 | Cell Line & Patient-Derived Xenografts | MTAP-deleted solid tumors | Oral | Dose-dependent antitumor activity, including complete responses | [7] |
Table 2: Comparative in vivo antitumor activity of PRMT5 inhibitors in preclinical models. These studies demonstrate the potent in vivo efficacy of PRMT5 inhibitors in various cancer models.
Clinical Efficacy: Performance in Human Trials
The ultimate measure of a drug's efficacy lies in its performance in clinical trials. The following table summarizes the available clinical trial data for various PRMT5 inhibitors, focusing on the objective response rate (ORR).
| Inhibitor | Clinical Trial Identifier | Tumor Types | Objective Response Rate (ORR) | Reference |
| This compound | NCT05094336 | MTAP-deleted Solid Tumors | 21.4% in patients treated at active and tolerable doses | [2] |
| JNJ-64619178 | NCT03573310 | Advanced Solid Tumors and NHL | 5.6% (overall); 11.5% in Adenoid Cystic Carcinoma | [3][11][12] |
| GSK3326595 | METEOR-1 (NCT02783300) | Advanced Solid Tumors and NHL | 3 confirmed partial responses in solid tumors; 10% in NHL | [11][13] |
| MRTX1719 | NCT05245500 | MTAP-deleted Solid Tumors | 6 confirmed objective responses in the Phase 1 study | [14][15] |
| TNG462 | NCT05732831 | MTAP-deleted Solid Tumors | 27% across cancer types (evaluable patients enrolled >6 months prior) | [16] |
Table 3: Comparative clinical efficacy of PRMT5 inhibitors in human trials. The data indicates promising clinical activity for MTA-cooperative inhibitors in biomarker-selected patient populations.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental procedures used to evaluate these inhibitors is crucial for researchers. The following diagrams illustrate the PRMT5 signaling pathway, the mechanism of MTA-cooperative inhibition, and a general workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and Cellular Functions.
Caption: Mechanism of MTA-Cooperative PRMT5 Inhibition.
Caption: General Experimental Workflow for Evaluating PRMT5 Inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are generalized protocols for key experiments used to evaluate the efficacy of PRMT5 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of PRMT5 inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell lines (MTAP-wild-type and MTAP-deleted)
-
Cell culture medium and supplements
-
PRMT5 inhibitor stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in cell culture medium.
-
Treat the cells with a range of inhibitor concentrations, including a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50/GI50 values by plotting a dose-response curve.
Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To assess the in-cell target engagement of PRMT5 inhibitors by measuring the levels of SDMA, a direct product of PRMT5 activity.
Materials:
-
Cancer cell lines
-
PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different time points.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of PRMT5 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest or patient-derived tumor fragments
-
PRMT5 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PRMT5 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, once daily).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a predetermined size or after a specified duration), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Tumors can be further processed for pharmacodynamic marker analysis (e.g., Western blot for SDMA).
Conclusion
The development of PRMT5 inhibitors represents a significant advancement in targeted cancer therapy. This compound and other MTA-cooperative inhibitors demonstrate a clear advantage in their selectivity for MTAP-deleted cancers, a genetic alteration present in a substantial portion of human tumors. This targeted approach has translated into promising preclinical and clinical efficacy with a potentially improved safety profile compared to non-selective PRMT5 inhibitors.
The data presented in this guide highlights the potent and selective antitumor activity of this compound. As clinical trials progress, a more definitive picture of its efficacy and safety relative to other PRMT5 inhibitors will emerge. Continued research into the underlying biology of PRMT5 and the mechanisms of resistance will be crucial for optimizing the clinical application of this exciting new class of cancer therapeutics.
References
- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tangotx.com [tangotx.com]
- 8. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 15. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 16. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]
In Vitro Comparison of MTA-Cooperative PRMT5 Inhibitors: (R)-AMG-193 and MRTX1719
A detailed guide for researchers, scientists, and drug development professionals on the preclinical in vitro performance of two leading MTA-cooperative PRMT5 inhibitors, (R)-AMG-193 and MRTX1719.
This guide provides a comprehensive in vitro comparison of this compound and MRTX1719, two clinical-stage inhibitors targeting the protein arginine methyltransferase 5 (PRMT5) in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers. This synthetic lethal approach has shown significant promise, and a clear understanding of the preclinical characteristics of these molecules is crucial for ongoing research and development.
Mechanism of Action: Targeting a Metabolic Vulnerability
In cancers with homozygous deletion of the MTAP gene, the metabolite methylthioadenosine (MTA) accumulates to high levels.[1] MTA is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor for methyltransferase enzymes, including PRMT5. This accumulation of MTA leads to partial inhibition of PRMT5, creating a dependency that can be exploited by drugs that selectively bind to the PRMT5-MTA complex.[2] Both this compound and MRTX1719 are MTA-cooperative inhibitors, meaning they preferentially bind to and stabilize the inactive PRMT5-MTA ternary complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal, MTAP-wild-type (WT) cells.[3][4][5][6]
Diagram of the PRMT5 Signaling Pathway and Inhibition by MTA-Cooperative Inhibitors
References
- 1. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: (R)-AMG-193 in Combination with Chemotherapy
(R)-AMG-193, a potent and selective MTA-cooperative PRMT5 inhibitor, is demonstrating significant promise in preclinical studies for its synergistic anti-tumor effects when combined with standard-of-care chemotherapies. This guide provides a comparative overview of the experimental data supporting these synergistic interactions, details the methodologies for assessing synergy, and visualizes the underlying biological pathways and experimental workflows.
The targeted inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by this compound represents a novel approach in cancer therapy, particularly for tumors with MTAP deletion.[1][2][3][4] PRMT5 is a critical enzyme involved in various cellular processes, including mRNA splicing, gene expression, and DNA damage repair.[5] Its inhibition leads to cell cycle arrest and apoptosis in cancer cells.[1][3][4][6][7] Preclinical evidence strongly suggests that combining this compound with conventional chemotherapy agents can lead to a greater therapeutic effect than either agent alone, a phenomenon known as synergy.
Quantitative Analysis of Synergistic Effects
The synergy between PRMT5 inhibitors and chemotherapy has been quantified in various cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][8]
Below is a summary of the synergistic effects observed with a PRMT5 inhibitor, EPZ015938, in combination with different chemotherapeutic agents in triple-negative breast cancer (TNBC) cell lines. While this data is not for this compound specifically, it is representative of the synergistic potential of PRMT5 inhibitors.
| Cell Line | Chemotherapy | PRMT5i Concentration (nM) | Chemotherapy Concentration (µM) | Synergy Score | Combination Index (CI) | Reference |
| BT20 | Cisplatin | 125 - 250 | 0.5 - 1 | >30 | < 1 | [9] |
| MDA-MB-468 | Cisplatin | 62.5 - 125 | 0.25 - 0.5 | >30 | < 1 | [9] |
| MDA-MB-453 | Cisplatin | N/A | N/A | Synergistic | < 1 | [9][10] |
| BT20 | Doxorubicin | N/A | N/A | Synergistic | < 1 | [11] |
| MDA-MB-468 | Doxorubicin | N/A | N/A | Synergistic | < 1 | [11] |
| BT20 | Camptothecin | N/A | N/A | Synergistic | < 1 | [11] |
| MDA-MB-468 | Camptothecin | N/A | N/A | Additive | ~ 1 | [11] |
| MDA-MB-231 | Paclitaxel | N/A | N/A | Not Synergistic | > 1 | [9] |
Note: The synergy scores and CI values are qualitative summaries from the source. Specific numerical values at different effect levels are detailed in the cited publication.
Underlying Mechanisms of Synergy
The synergistic effect of combining PRMT5 inhibitors with chemotherapy is rooted in their complementary mechanisms of action.
Caption: Mechanism of synergy between PRMT5 inhibitors and chemotherapy.
PRMT5 inhibition by this compound induces DNA damage, cell cycle arrest, and aberrant mRNA splicing in cancer cells.[1][3][4][7] Chemotherapeutic agents, particularly DNA damaging agents like cisplatin, also induce significant DNA damage. The combination of these two insults overwhelms the cancer cell's ability to repair DNA damage and progress through the cell cycle, leading to enhanced apoptosis.[9]
Experimental Protocols for Synergy Assessment
The following outlines a typical workflow for determining the synergistic effects of this compound and chemotherapy in vitro.
Caption: Experimental workflow for in vitro synergy assessment.
Detailed Methodology:
-
Cell Culture and Seeding: Cancer cell lines of interest are cultured under standard conditions. For synergy experiments, cells are seeded at an appropriate density in 96-well plates and allowed to attach overnight.[10]
-
Drug Preparation and Treatment:
-
This compound and the chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO).
-
Serial dilutions of each drug are prepared.
-
For single-agent dose-response curves, cells are treated with a range of concentrations of each drug individually to determine the half-maximal inhibitory concentration (IC50).[12]
-
For combination studies, drugs are mixed at a constant, non-antagonistic ratio (e.g., based on the ratio of their IC50 values) and then serially diluted.[12][13] Cells are treated with these combinations.
-
-
Cell Viability Assay: After a specified incubation period (typically 72 hours or longer to allow for multiple cell cycles), cell viability is assessed using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis:
-
Dose-Response Curves: The viability data is normalized to untreated controls, and dose-response curves are generated for each drug and the combination.
-
Combination Index (CI) Calculation: The Chou-Talalay method is the most common approach for quantifying drug synergy.[6][8][14] This method utilizes the median-effect equation to calculate a CI value for different fractional effects (levels of cell kill). Software such as CompuSyn or SynergyFinder can be used for these calculations.[6][12]
-
Isobologram Analysis: An isobologram is a graphical representation of drug interactions.[15][16][17][18] The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points falling below this line indicate synergy, while points above indicate antagonism.[12][15][16][17][18]
-
Future Directions and Clinical Relevance
The robust preclinical data demonstrating the synergistic activity of PRMT5 inhibitors like this compound with chemotherapy provides a strong rationale for clinical investigation. Ongoing clinical trials are currently evaluating these combinations in various solid tumors.[5] The successful translation of these findings to the clinic could offer a new therapeutic strategy for patients with difficult-to-treat cancers, potentially leading to improved efficacy and overcoming drug resistance.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testing for synergism over a range of fixed ratio drug combinations: replacing the isobologram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide: (R)-AMG-193 and KRAS Inhibitor Combination Therapy in Co-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized the treatment landscape for cancers with specific genetic alterations. For tumors harboring both a KRAS mutation and a co-deletion of the MTAP gene, a novel combination strategy involving the MTA-cooperative PRMT5 inhibitor (R)-AMG-193 and KRAS inhibitors is showing significant promise in preclinical and early clinical studies. This guide provides a comprehensive comparison of this combination therapy with alternative approaches, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Introduction to this compound and KRAS Inhibition
This compound is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] In cancer cells with homozygous deletion of the MTAP gene, the metabolite methylthioadenosine (MTA) accumulates.[1][2][3] AMG-193 preferentially binds to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5 enzymatic activity in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.[1][2][3] This targeted inhibition induces DNA damage, cell cycle arrest, and apoptosis, representing a synthetic lethal approach to treating MTAP-deleted cancers.[1][2][3]
KRAS mutations are among the most common oncogenic drivers. KRAS inhibitors, such as sotorasib (B605408), specifically target the G12C-mutated KRAS protein, locking it in an inactive state and inhibiting downstream oncogenic signaling through the MAPK pathway. However, intrinsic and acquired resistance mechanisms can limit the efficacy of KRAS inhibitor monotherapy.
The combination of this compound with a KRAS inhibitor, such as sotorasib, is based on the hypothesis that dual targeting of two critical pathways in co-mutated cancers will lead to synergistic anti-tumor activity and overcome resistance.
Preclinical Performance of this compound and Sotorasib Combination
Preclinical studies have demonstrated a strong synergistic effect when combining this compound with the KRAS G12C inhibitor sotorasib in cancer models with both MTAP deletion and a KRAS G12C mutation.
In Vitro Synergy
In vitro studies using the MIAPACA2 pancreatic cancer cell line, which harbors both an MTAP deletion and a KRAS G12C mutation, have shown that the combination of AMG-193 and sotorasib results in a greater reduction in cell viability compared to either agent alone.
| Treatment Group | IC50 (µM) of AMG-193 | Fold Change in IC50 |
| AMG-193 alone | 0.13 | - |
| AMG-193 + Sotorasib (10 nM) | 0.02 | 6.5-fold decrease |
Table 1: In vitro synergy of AMG-193 and sotorasib in the MIAPACA2 cell line. Data extracted from supplementary materials of Belmontes et al., Cancer Discovery, 2024.
In Vivo Anti-Tumor Efficacy
The synergistic effect of the combination was further validated in in vivo xenograft models. In mice bearing tumors derived from the MIAPACA2 cell line, the combination of AMG-193 and sotorasib led to significant tumor growth inhibition, surpassing the efficacy of either monotherapy.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1500 | - |
| Sotorasib (25 mg/kg, QD) | 1000 | 33% |
| AMG-193 (100 mg/kg, QD) | 800 | 47% |
| AMG-193 (100 mg/kg, QD) + Sotorasib (25 mg/kg, QD) | 200 | 87% |
Table 2: In vivo efficacy of AMG-193 and sotorasib combination in a MIAPACA2 xenograft model. Data estimated from graphical representations in Belmontes et al., Cancer Discovery, 2024.
Clinical Landscape and Alternative Therapies
While the combination of this compound and a KRAS inhibitor is a promising novel strategy, it is important to consider the current clinical landscape for KRAS G12C-mutated cancers.
Sotorasib Monotherapy
Sotorasib has received regulatory approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.
| Clinical Trial | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CodeBreaK 100 (Phase 2) | NSCLC | 37.1% | 6.8 months |
Table 3: Efficacy of sotorasib monotherapy in previously treated KRAS G12C-mutated NSCLC.
KRAS Inhibitor Combination Therapies
To overcome resistance to KRAS inhibitor monotherapy, several combination strategies are being investigated in clinical trials.
| Combination Therapy | Cancer Type | Objective Response Rate (ORR) |
| Sotorasib + SHP2 inhibitor (RMC-4630) | NSCLC (KRAS G12C inhibitor-naïve) | 50% |
| Sotorasib + MEK inhibitor (Trametinib) | Colorectal Cancer (CRC) | 9.1% (KRAS G12C inhibitor-naïve) |
| Adagrasib + Cetuximab (EGFR inhibitor) | Colorectal Cancer (CRC) | 46% |
Table 4: Efficacy of alternative KRAS inhibitor combination therapies in clinical trials.
Experimental Protocols
In Vitro Cell Viability Assay
Cell Lines: MIAPACA2 (pancreatic cancer, MTAPdel/KRAS G12C) Method:
-
Cells were seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.
-
A dose matrix of AMG-193 and sotorasib was prepared, with concentrations ranging from 0.1 nM to 10 µM for both compounds.
-
Cells were treated with single agents or combinations for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a microplate reader.
-
Data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model. Synergy was assessed using the Bliss independence model.
In Vivo Xenograft Study
Animal Model: Female athymic nude mice (6-8 weeks old) Method:
-
1 x 10^7 MIAPACA2 cells were subcutaneously implanted into the right flank of each mouse.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=10 per group): Vehicle, Sotorasib (25 mg/kg), AMG-193 (100 mg/kg), and Sotorasib (25 mg/kg) + AMG-193 (100 mg/kg).
-
Drugs were administered orally, once daily (QD).
-
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight was monitored as a measure of toxicity.
-
The study was terminated when tumors in the vehicle group reached the maximum allowed size.
-
Tumor growth inhibition (%TGI) was calculated at the end of the study.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological rationale and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Dual inhibition of KRAS and PRMT5 pathways.
Caption: Preclinical experimental workflow.
Conclusion
The combination of this compound with a KRAS inhibitor like sotorasib presents a scientifically robust and promising therapeutic strategy for cancers with co-occurring MTAP deletion and KRAS mutations. Preclinical data strongly suggest a synergistic anti-tumor effect, offering a potential advantage over KRAS inhibitor monotherapy. While early clinical data for AMG-193 as a single agent is encouraging, the performance of the combination therapy in clinical trials will be crucial in establishing its role in the treatment paradigm for this patient population with a high unmet medical need. Continued research and clinical development are warranted to fully elucidate the potential of this novel combination therapy.
References
A Head-to-Head Showdown: (R)-AMG-193 Redefines PRMT5 Inhibition, Leaving First-Generation Inhibitors in the Dust
For Immediate Release
THOUSAND OAKS, Calif. – Amgen's novel, second-generation PRMT5 inhibitor, (R)-AMG-193, is demonstrating a paradigm shift in the therapeutic targeting of MTAP-deleted cancers. Preclinical data reveals a stark contrast in performance, showcasing this compound's superior selectivity and potent anti-tumor activity compared to its first-generation predecessors. This guide provides a comprehensive, data-driven comparison for researchers, scientists, and drug development professionals, highlighting the key differentiators that position this compound as a promising clinical candidate.
First-generation PRMT5 inhibitors, while demonstrating the therapeutic potential of targeting this enzyme, have been hampered by significant on-target toxicities, particularly myelosuppression.[1] This has been largely attributed to their indiscriminate inhibition of PRMT5 in both cancerous and healthy cells.[1] this compound, an MTA-cooperative inhibitor, circumvents this limitation by exploiting the unique metabolic vulnerability of cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This deletion, present in approximately 10-15% of all human cancers, leads to an accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5.[2][3] this compound selectively binds to the MTA-bound state of PRMT5, leading to potent and targeted inhibition only in MTAP-deleted cancer cells, thereby sparing healthy tissues.[2][4][5][6][7][8]
At a Glance: Performance Showdown
The following tables summarize the key performance differences between this compound and first-generation PRMT5 inhibitors based on available preclinical data.
| Inhibitor Class | Compound | Mechanism of Action | Selectivity for MTAP-Deleted Cells | Key Limitation |
| Second-Generation | This compound | MTA-Cooperative | High | N/A |
| First-Generation | GSK3326595 | SAM-Competitive/Uncompetitive | Low | Dose-limiting myelosuppression[1] |
| First-Generation | JNJ-64619178 | SAM-Competitive | Low | Dose-limiting toxicities[9] |
| First-Generation | EPZ015666 | Substrate-Competitive | Low | Limited clinical development |
In Vitro Cellular Activity: A Tale of Two Generations
The starkest contrast between this compound and first-generation inhibitors lies in their cellular selectivity. This compound demonstrates a remarkable ability to preferentially inhibit the proliferation of MTAP-deleted cancer cells over their wild-type counterparts.
| Inhibitor | Cell Line | MTAP Status | IC50 (µM) | Selectivity (MTAP WT/del) | Reference |
| This compound | HCT116 | Deleted | 0.107 | ~40x | [10] |
| This compound | HCT116 | Wild-Type | >4 | [10] | |
| First-Generation Inhibitors | Various | N/A | N/A | Not reported to be selective | [11][12][13] |
In Vivo Efficacy: Translating Selectivity to Tumor Regression
In xenograft models, this compound demonstrates robust, dose-dependent tumor growth inhibition in MTAP-deleted tumors, with minimal impact on MTAP wild-type tumors, further underscoring its selective mechanism of action.[5]
| Inhibitor | Xenograft Model | Tumor Growth Inhibition (TGI) | Dose | Reference |
| This compound | BxPC-3 (MTAP-null) | 96% | 100 mg/kg QD | [3] |
| This compound | U87MG (MTAP-null) | 88% | 100 mg/kg QD | [3] |
| JNJ-64619178 | SCLC/NSCLC/AML/NHL | Up to 99% | 1 to 10 mg/kg QD | [14] |
| GSK3326595 | Z-138 (MCL) | >50% | 25, 50, 100 mg/kg BID | [15] |
| EPZ015666 | Triple Negative Breast Cancer | 39% | N/A | [16] |
It is important to note that while first-generation inhibitors show significant tumor growth inhibition, this efficacy is not selective for MTAP-deleted cancers and is associated with the aforementioned toxicities.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the PRMT5 signaling pathway and the workflows for key comparative experiments.
Caption: PRMT5 signaling pathway in MTAP wild-type versus deleted cells and the mechanism of this compound.
Caption: Workflow for comparing PRMT5 inhibitors in vitro and in vivo.
Detailed Experimental Protocols
Biochemical PRMT5 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of PRMT5.
-
Principle: This assay measures the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to a histone peptide substrate by the PRMT5/MEP50 complex. The inhibition of this reaction by the test compound is quantified.
-
Procedure:
-
A reaction mixture containing recombinant human PRMT5/MEP50 complex, a biotinylated peptide substrate (e.g., derived from histone H4), and the test compound at various concentrations is prepared in an assay buffer.
-
The enzymatic reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of methylated product is detected using a suitable method, such as a europium-labeled anti-monomethyl arginine antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
The signal is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To assess the effect of PRMT5 inhibitors on the proliferation of MTAP-deleted and MTAP-wild-type cancer cells.
-
Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Procedure:
-
MTAP-deleted and MTAP-wild-type cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the PRMT5 inhibitors for a period of 3 to 5 days.
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized.
-
For the CellTiter-Glo® assay, a reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is determined by the luminescence signal.
-
The absorbance or luminescence is measured using a microplate reader, and the IC50 values are determined.
-
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Objective: To measure the in-cell target engagement of PRMT5 inhibitors by quantifying the levels of SDMA, a direct product of PRMT5 enzymatic activity.
-
Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Procedure:
-
Cells are treated with the PRMT5 inhibitors for a specified time.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for SDMA, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The band intensities are quantified to determine the relative levels of SDMA. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
-
Conclusion
The preclinical data strongly suggests that this compound, with its MTA-cooperative mechanism, represents a significant advancement over first-generation PRMT5 inhibitors. Its remarkable selectivity for MTAP-deleted cancer cells offers the potential for a wider therapeutic window and a more favorable safety profile, addressing the key limitations that have challenged the clinical development of its predecessors. As this compound progresses through clinical trials, it holds the promise of a highly targeted and effective therapy for a genetically defined patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. sophion.com [sophion.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. meridian.allenpress.com [meridian.allenpress.com]
Validating RNA-seq Findings with qPCR Following (R)-AMG-193 Treatment: A Comparative Guide
This guide provides a comprehensive comparison and detailed protocols for the validation of RNA-sequencing (RNA-seq) data with quantitative polymerase chain reaction (qPCR) in the context of treatment with (R)-AMG-193, a first-in-class MTA-cooperative PRMT5 inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to confirm differential gene expression analysis from transcriptomic studies.
Introduction to this compound and the Importance of Validation
This compound is a clinical-stage, orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its mechanism is unique as it is an MTA-cooperative inhibitor, meaning it preferentially binds to and inhibits PRMT5 when PRMT5 is in a complex with methylthioadenosine (MTA).[2][3] This provides a therapeutic window for treating cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4] The loss of MTAP leads to an accumulation of MTA within the cancer cells, which partially inhibits PRMT5.[5][4] this compound exploits this state, leading to potent and selective anti-tumor activity.[2][4] The inhibition of PRMT5 by this compound has been shown to induce DNA damage, cell cycle arrest, and alterations in mRNA splicing.[2][1][6]
RNA-seq is a powerful tool for genome-wide transcriptomic analysis to identify these changes. However, due to the complexity of the RNA-seq workflow and data analysis, it is a standard and often required practice to validate the expression of key differentially expressed genes using an orthogonal method like qPCR.[7][8][9][10] This validation increases confidence in the RNA-seq findings and confirms the biological effects of the compound under investigation.[7]
This compound Signaling Pathway in MTAP-Deleted Cancers
The therapeutic efficacy of this compound is rooted in the synthetic lethal interaction between MTAP deletion and PRMT5 inhibition. The diagram below illustrates this targeted mechanism of action.
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Experimental Workflow: From Treatment to Validation
The overall process for identifying and validating gene expression changes following this compound treatment involves a multi-step workflow, beginning with cell culture and culminating in the comparative analysis of RNA-seq and qPCR data.
Caption: Workflow for RNA-seq analysis and subsequent qPCR validation.
Data Presentation: RNA-seq vs. qPCR
Following data analysis from both platforms, results should be summarized for direct comparison. The table below presents hypothetical data for a selection of genes involved in cell cycle regulation and DNA damage response, pathways known to be affected by PRMT5 inhibition.
| Gene Symbol | Gene Name | RNA-seq (Log2 Fold Change) | RNA-seq (Adjusted p-value) | qPCR (Relative Fold Change) | Direction of Regulation |
| Upregulated Genes | |||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.58 | 1.2e-15 | 5.85 | Up |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.15 | 4.5e-12 | 4.21 | Up |
| Downregulated Genes | |||||
| CCNB1 | Cyclin B1 | -1.98 | 3.3e-10 | 0.28 (3.57-fold down) | Down |
| PLK1 | Polo-Like Kinase 1 | -1.75 | 7.1e-9 | 0.31 (3.22-fold down) | Down |
| No Significant Change | |||||
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | 0.05 | 0.95 | 1.02 | Stable |
| ACTB | Beta-Actin | -0.02 | 0.98 | 0.97 | Stable |
Experimental Protocols
Detailed and consistent protocols are critical for generating reproducible and reliable data.
Cell Culture and this compound Treatment
-
Cell Line: Use an appropriate cancer cell line with a confirmed homozygous MTAP deletion (e.g., HCT116 MTAP-deleted). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 100 nM). As a vehicle control, prepare a medium with an equivalent concentration of DMSO.
-
Incubation: Replace the existing medium with the treatment or vehicle control medium. Treat the cells for a specified time period (e.g., 24 or 48 hours). Use at least three biological replicates for each condition.
RNA Extraction and Quality Control
-
Harvesting: Aspirate the medium and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent or a similar lysis buffer.
-
Extraction: Perform RNA extraction according to the manufacturer's protocol (e.g., using chloroform (B151607) phase separation and isopropanol (B130326) precipitation).
-
Purification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Purify the RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control (QC): Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios. Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for RNA-seq.
RNA-Sequencing Protocol
-
Library Preparation: Starting with 1 µg of total RNA per sample, prepare sequencing libraries using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and library amplification.
-
Library QC: Validate the final libraries for size distribution and concentration using a Bioanalyzer and a fluorometric-based quantification method (e.g., Qubit).
-
Sequencing: Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads of a specified length (e.g., 2x150 bp).
Quantitative PCR (qPCR) Protocol
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA (from the same or a parallel set of samples as used for RNA-seq) into cDNA using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.
-
Primer Design: Design qPCR primers for the selected target genes and at least two stable reference genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction: Set up the qPCR reactions in a 10-20 µL volume using a SYBR Green-based qPCR master mix, diluted cDNA, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. Include a melt curve analysis at the end to confirm the specificity of the amplified product.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the geometric mean of the reference genes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. zhiganglu.com [zhiganglu.com]
- 9. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 10. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-AMG-193: A Guide for Laboratory Professionals
A material safety data sheet (MSDS) for AMG-193 indicates that it is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle all research chemicals with care and to follow established laboratory waste management protocols. The responsibility for the safe handling and disposal of this material lies with the user.[1]
General Principles for Laboratory Chemical Disposal
The disposal of any laboratory chemical should be approached with a clear understanding of its properties and potential hazards. The primary objectives are to ensure the safety of laboratory personnel, comply with all relevant regulations, and protect the environment.
Key steps in the proper disposal of laboratory waste include:
-
Identification and Classification: Determine if the waste is hazardous or non-hazardous.
-
Segregation: Keep different types of waste separate to prevent dangerous reactions.
-
Proper Labeling: Clearly label all waste containers with their contents.
-
Safe Storage: Store waste in appropriate containers in a designated and secure area.
-
Arranging for Disposal: Utilize a licensed waste disposal service for the final removal and treatment of the waste.[2]
Step-by-Step Disposal Protocol for (R)-AMG-193
Given that this compound is designated as non-hazardous, the following procedures, based on general laboratory guidelines, should be followed.
1. Unused or Expired Compound (Solid Form):
-
Do not dispose of in regular trash or down the drain. While classified as non-hazardous, this is a precautionary measure for any research chemical.
-
Package for Disposal: Place the solid this compound in a clearly labeled, sealed, and chemically resistant container. The label should include the full chemical name.
-
Consult Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal route. They may have specific procedures for non-hazardous chemical waste.
-
Professional Disposal: It is best practice to have non-hazardous solid chemicals disposed of through a licensed waste management provider who can handle laboratory chemicals.[3]
2. Solutions Containing this compound:
-
Aqueous Solutions: For dilute aqueous solutions that do not contain any other hazardous materials, consult your local and institutional regulations. Some regulations may permit the disposal of non-hazardous aqueous solutions down the sanitary sewer with copious amounts of water, provided the pH is within a neutral range (typically 5.5-9.5).[4] However, obtaining approval from your EHS department is crucial before any drain disposal.[3]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents should never be disposed of down the drain. These should be collected in a designated, properly labeled, and sealed waste container for hazardous chemical waste, as the solvent itself is likely hazardous.
-
Collection: Collect all liquid waste containing this compound in a chemically resistant container with a secure cap. Label the container clearly with all its components.
3. Contaminated Materials:
-
Solid Waste: Items such as gloves, pipette tips, and bench paper contaminated with this compound should be collected in a designated container for solid chemical waste.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent. The first rinse should be collected as chemical waste.[5] After thorough cleaning, the glassware can typically be disposed of in a designated broken glass container.[3]
Disposal Options for Non-Hazardous Laboratory Waste
The following table summarizes general disposal options for different forms of non-hazardous laboratory waste. Note: These are general guidelines; always consult your institution's specific procedures.
| Waste Form | Description | Recommended Disposal Route |
| Solid (Unused/Expired) | Pure this compound powder. | Package in a labeled, sealed container. Dispose of through the institution's chemical waste program or a licensed waste disposal service. |
| Aqueous Solution | Dilute solution of this compound in water or buffer, with no other hazardous components and a neutral pH. | After obtaining approval from the EHS department, may potentially be disposed of down the sanitary sewer with copious amounts of water. Otherwise, collect for chemical waste pickup.[3][4] |
| Contaminated Solids | Gloves, pipette tips, bench paper, etc., with trace amounts of this compound. | Collect in a designated solid waste container for chemical waste. |
| Empty Containers | Original container of this compound that is now empty. | Triple rinse with a suitable solvent, collecting the rinsate as chemical waste. Deface the label and dispose of the container according to institutional guidelines for empty chemical containers.[6] |
Experimental Protocols
As this document provides general disposal guidance, there are no specific experimental protocols to cite. The key "protocol" is to always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal.[7]
Logical Workflow for Laboratory Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
By following these general guidelines and, most importantly, adhering to your specific institutional and local regulations, you can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. sfasu.edu [sfasu.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling (R)-AMG-193
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-AMG-193. Adherence to these procedures is vital for personnel safety and environmental protection. While one safety data sheet classifies this compound as non-hazardous, it is best practice to handle all research compounds of this nature with a high degree of caution.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by all suppliers, its nature as a potent small molecule inhibitor warrants stringent safety measures.[1] The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact.[2]
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (double gloving recommended) | Prevents skin contact. Nitrile gloves are a suitable option. |
| Body Protection | Protective gown or lab coat | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | Avoids inhalation of dust or aerosols.[2] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
General Handling
-
Avoid the creation of dust and aerosols.[2]
-
Ensure adequate ventilation at all times.[2]
-
Use dedicated equipment and weigh out the compound in a contained environment (e.g., fume hood or powder containment hood).
-
Wash hands thoroughly after handling.
Storage
| Parameter | Recommendation |
| Temperature | Store powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3] |
| In Solvent | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] |
| Container | Keep container tightly sealed.[2] |
| Environment | Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[2] |
| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents.[2] |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present. Seek immediate medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent contamination and environmental harm.
Accidental Release
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use full personal protective equipment to clean the spill.[1] Prevent the substance from entering drains or water courses.[1]
Waste Disposal
This compound and its containers must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Collect in a dedicated, shatter-resistant container with a secure cap.[2] Do not mix with other chemical waste streams unless compatibility is confirmed.[2]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent.[2] The rinsate must be collected and disposed of as liquid hazardous waste.[2] After triple-rinsing, deface the label and dispose of the container as regular laboratory waste, following institutional guidelines.[2]
-
Final Disposal: All waste containing this compound should be disposed of via high-temperature incineration by a licensed hazardous waste disposal service.[2] Never dispose of this compound or its containers in the regular trash or down the drain.[2]
Experimental Workflows and Signaling Pathways
To ensure safe and effective use in a research setting, the following diagrams illustrate key procedural workflows.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A logical diagram illustrating the disposal plan for this compound waste.
This compound is an MTA-cooperative PRMT5 inhibitor.[3][4][5] In MTAP-deleted cancer cells, the accumulation of MTA leads to a synthetic lethal interaction where the inhibition of PRMT5 by this compound is potentiated, leading to cell cycle arrest, DNA damage, and apoptosis.[6][7]
Caption: The mechanism of synthetic lethality of this compound in MTAP-deleted cells.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
